TCO-PEG2-Sulfo-NHS ester
Description
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Propriétés
Formule moléculaire |
C20H30N2O11S |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C20H30N2O11S/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29)/b2-1- |
Clé InChI |
OOLSUDZUKOAMMM-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG2-Sulfo-NHS ester, a key reagent in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and applications, with a focus on providing practical information for researchers in drug development, proteomics, and other areas of life sciences.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, often referred to as "click chemistry".[1][2][3] It is meticulously designed with three key components:
-
trans-Cyclooctene (B1233481) (TCO): A strained alkene that serves as the reactive handle for bioorthogonal "click chemistry". It specifically and rapidly reacts with a tetrazine-functionalized molecule through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4][5] This reaction is known for its exceptional speed and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[4][6]
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic two-unit PEG linker. This spacer enhances the water solubility of the molecule and provides flexibility, which can reduce steric hindrance during conjugation reactions.[1][6]
-
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester: An amine-reactive functional group. This group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[6][7] The "sulfo" group imparts increased water solubility to the NHS ester, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.[2]
The strategic combination of these three components makes this compound a powerful tool for the precise and efficient labeling and crosslinking of biomolecules. Its applications are extensive, ranging from the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the development of advanced diagnostic and imaging agents.[3][8]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀N₂O₁₁S | [9] |
| Molecular Weight | 506.52 g/mol | [8][9] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and other polar aprotic solvents like DMSO and DMF. | [1][2] |
| Storage Conditions | Should be stored at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester and isomerization of the TCO group.[9][10] |
Reaction Mechanisms and Kinetics
The utility of this compound lies in its two distinct and highly specific chemical reactions.
Amine Acylation via Sulfo-NHS Ester
The Sulfo-NHS ester moiety reacts with primary amines to form a stable amide bond. This reaction is the first step in attaching the TCO group to a protein or other amine-containing biomolecule.
Reaction Kinetics and Conditions:
The rate of this acylation reaction is highly dependent on pH. While the reaction can proceed between pH 7 and 9, the optimal pH range for efficient labeling is typically 8.3-8.5.[1][11] At this pH, the primary amine is deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is still manageable.
The stability of the Sulfo-NHS ester is a critical factor. Its half-life decreases significantly as the pH increases, competing with the desired aminolysis reaction.
| pH | Half-life of NHS ester at 4°C | Reference |
| 7.0 | 4-5 hours | [6] |
| 8.0 | 1 hour | [12] |
| 8.6 | 10 minutes | [6][12] |
TCO-Tetrazine Ligation (IEDDA)
Once the TCO group is attached to the biomolecule of interest, it can undergo a rapid and specific reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction is an inverse-electron-demand Diels-Alder cycloaddition.
Reaction Kinetics:
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹.[4][5] The exact rate depends on the specific structures of the TCO and tetrazine derivatives.
| Reactants | Second-Order Rate Constant (k₂) | Reference |
| General TCO and Tetrazine | > 800 M⁻¹s⁻¹ | [1][4] |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene (in 9:1 Methanol/Water) | ~2000 M⁻¹s⁻¹ | [5] |
| TCO derivatives and Hydrogen-substituted tetrazines (in Aqueous Media) | up to 30,000 M⁻¹s⁻¹ | [13] |
| TCO-PEG₄ and various tetrazine scaffolds (in DPBS at 37°C) | 1100 - 73,000 M⁻¹s⁻¹ | [13] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol for Labeling a Protein with this compound
This protocol outlines the steps to conjugate this compound to a protein, such as an antibody.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[7][11]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[1]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry or UV-Vis spectroscopy if the TCO group has a characteristic absorbance).
-
Store the TCO-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[17]
-
Protocol for TCO-Tetrazine Click Reaction
This protocol describes the subsequent "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein.
-
Tetrazine-functionalized molecule (e.g., a drug, fluorophore, or another protein).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
-
-
Click Reaction:
-
Purification (if necessary):
-
If the unreacted tetrazine-functionalized molecule needs to be removed, purify the final conjugate using size-exclusion chromatography or another suitable method.
-
Conclusion
This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its bifunctional nature, combined with the high efficiency and specificity of both the amine-reactive and bioorthogonal click reactions, enables the precise construction of complex biomolecular conjugates. The inclusion of a hydrophilic PEG spacer and a water-soluble Sulfo-NHS ester further enhances its utility, particularly for applications in aqueous environments. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. escholarship.org [escholarship.org]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. precisepeg.com [precisepeg.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
TCO-PEG2-Sulfo-NHS ester chemical structure and properties
For researchers, scientists, and drug development professionals, TCO-PEG2-Sulfo-NHS ester has emerged as a critical tool in the field of bioconjugation. This heterobifunctional crosslinker leverages the power of bioorthogonal chemistry to facilitate the precise and efficient labeling and conjugation of biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols.
Core Concepts: Structure and Reactivity
This compound is a molecule designed with three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer : The short PEG2 spacer, consisting of two ethylene (B1197577) glycol units, enhances the water solubility of the molecule. This is crucial for reactions conducted in aqueous buffers, which are standard for most biological applications. The PEG spacer also provides flexibility and reduces steric hindrance, potentially improving conjugation efficiency.
-
A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester : This amine-reactive group readily couples with primary amines, such as the side chain of lysine (B10760008) residues found on the surface of proteins and antibodies. The resulting amide bond is stable under physiological conditions. The inclusion of a sulfo group on the NHS ring further increases the reagent's water solubility.
The strategic combination of these functional groups allows for a two-step conjugation strategy. First, the Sulfo-NHS ester is used to label a protein or other amine-containing molecule. In the second step, the TCO-labeled biomolecule can be specifically conjugated to another molecule bearing a tetrazine moiety.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₃₀N₂O₁₁S | [1] |
| Molecular Weight | 506.52 g/mol | [1][2] |
| Exact Mass | 506.1600 g/mol | [1] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water, DMSO, DMF | [4] |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Should be stored desiccated and protected from light. | [1] |
| TCO-Tetrazine Reaction Rate Constant (k₂) | Up to ~30,000 M⁻¹s⁻¹ in aqueous media. A commonly cited rate is ~2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture. | [5][6][7] |
Reaction Mechanisms and Pathways
The utility of this compound is rooted in two distinct chemical reactions. The first is the acylation of a primary amine by the Sulfo-NHS ester, and the second is the bioorthogonal IEDDA reaction.
Caption: Reaction pathway for bioconjugation using this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be necessary for specific applications and biomolecules.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the modification of a protein with a TCO group using the amine-reactive Sulfo-NHS ester.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.[5] The TCO-labeled protein is now ready for conjugation or storage.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer.
-
Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio. For efficient conjugation, it is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized protein.[5]
-
Click Reaction: Combine the TCO-labeled protein and the tetrazine-functionalized molecule.
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature. For some applications, the reaction can be performed at 4°C overnight or at 37°C to accelerate the reaction.[5]
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography.
Experimental Workflow Visualization
The overall workflow for a typical bioconjugation experiment using this compound can be visualized as a series of sequential steps.
Caption: Experimental workflow for protein conjugation via this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): This reagent is used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis-Targeting Chimeras): It can serve as a linker in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[2]
-
In Vivo Imaging: The speed and biocompatibility of the TCO-tetrazine reaction are ideal for pre-targeted imaging applications in living organisms.[8]
-
Fluorescent Labeling: Proteins can be labeled with TCO and then conjugated to tetrazine-fluorophores for use in a variety of fluorescence-based assays and microscopy techniques.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
TCO-PEG2-Sulfo-NHS Ester: An In-Depth Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TCO-PEG2-Sulfo-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and detailed protocols for its application, with a particular focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool designed for the covalent modification of biomolecules. It features three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, a type of "click chemistry."
-
A polyethylene glycol (PEG) spacer (PEG2): This short, hydrophilic linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2]
-
A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester : This amine-reactive group facilitates the covalent attachment of the TCO-PEG linker to primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other biomolecules.[3] The negatively charged sulfo group further increases water solubility, allowing for reactions to be performed in aqueous environments without the need for organic co-solvents that can denature sensitive proteins.
This unique combination of functionalities enables a two-step bioconjugation strategy that is both highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.
Physicochemical and Handling Properties
Proper storage and handling of this compound are crucial for maintaining its reactivity. The NHS ester is susceptible to hydrolysis, and the strained TCO ring can isomerize to the less reactive cis-cyclooctene (CCO) over time.
| Property | Value | Source |
| Molecular Weight | 506.52 g/mol | [4] |
| Chemical Formula | C20H30N2O11S | [4] |
| Purity | Typically >95% | [5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [4] |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | [3] |
Note: To prevent moisture condensation, it is essential to allow the vial to equilibrate to room temperature before opening.[6] Due to the limited shelf life of TCO, it is advisable to prepare fresh solutions and avoid long-term storage.[5]
The Bioconjugation Pathway
The use of this compound in bioconjugation involves a sequential two-step reaction process.
Step 1: Amine-Reactive Labeling
The first step involves the reaction of the Sulfo-NHS ester moiety with primary amines on the biomolecule. This reaction forms a stable amide bond and releases Sulfo-N-hydroxysuccinimide as a byproduct.
Reaction Mechanism: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the Sulfo-NHS leaving group.
Step 2: TCO-Tetrazine Ligation
The second step is the bioorthogonal "click" reaction between the TCO group on the modified biomolecule and a tetrazine-functionalized molecule. This inverse electron-demand Diels-Alder cycloaddition is exceptionally fast and specific, proceeding rapidly even at low concentrations in complex biological media.[7] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas.[8]
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins and antibodies using this compound. Optimization may be required for specific biomolecules and applications.
General Experimental Parameters
| Parameter | Recommended Range/Condition | Rationale | Source |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Primary amines in buffers like Tris will compete with the target biomolecule for reaction with the NHS ester. | [6] |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Lower pH protonates amines, reducing nucleophilicity. Higher pH increases the rate of NHS ester hydrolysis. | [] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [6] |
| Molar Excess of TCO Reagent | 5 - 20 fold | Ensures efficient labeling of the target biomolecule. The optimal ratio should be determined empirically. | [8] |
| Reaction Time (Amine Labeling) | 30 - 60 minutes at room temperature, or 2 hours on ice. | Allows for sufficient time for the labeling reaction to proceed. | [6] |
| Reaction Time (TCO-Tetrazine) | 30 - 120 minutes at room temperature. | The reaction is typically rapid and can be monitored by the disappearance of the tetrazine's color. | |
| Quenching | Addition of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. | Deactivates any unreacted NHS ester. |
Detailed Protocol for Antibody Labeling
This protocol outlines the steps for labeling an antibody with this compound.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Strategic Application of TCO-PEG2-Sulfo-NHS Ester in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design of these heterobifunctional molecules, which link a target protein ligand to an E3 ubiquitin ligase ligand, is critically dependent on the chemical linker. This component's length, flexibility, and chemical functionality can profoundly influence the efficacy, pharmacokinetics, and selectivity of the PROTAC. This technical guide provides an in-depth exploration of the role and application of a specific, bifunctional linker, TCO-PEG2-Sulfo-NHS ester, in the synthesis of PROTACs.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers a versatile platform for PROTAC development.[1] It incorporates three key chemical motifs: a trans-cyclooctene (B1233481) (TCO) group, a two-unit polyethylene glycol (PEG2) spacer, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This unique combination of functionalities allows for a modular and efficient approach to PROTAC synthesis, leveraging the power of click chemistry and established bioconjugation techniques.
Core Components and their Functionality
The utility of this compound in PROTAC synthesis stems from the distinct reactivity of its terminal groups:
-
TCO (trans-cyclooctene): This strained alkene is a key participant in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry."[2] It reacts with exceptional speed and specificity with tetrazine-functionalized molecules, even in complex biological environments.[2] This bioorthogonal reaction is instrumental in the modular assembly of PROTACs.
-
PEG2 (Polyethylene Glycol) Spacer: The two-unit PEG linker provides a hydrophilic and flexible spacer between the two ligands of the PROTAC.[3] The length and flexibility of the linker are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3] The hydrophilicity imparted by the PEG moiety can also enhance the solubility and cell permeability of the final PROTAC molecule.[3][4]
-
Sulfo-NHS Ester: This amine-reactive group readily forms stable amide bonds with primary amines, such as those found on the surface of proteins or on synthetically modified small molecule ligands.[5] The inclusion of the sulfo group enhances the water solubility of the linker, facilitating conjugation reactions in aqueous buffers.
PROTAC Synthesis Strategy using this compound
The bifunctional nature of this compound allows for a two-step, sequential conjugation strategy for the synthesis of PROTACs. This modular approach is highly advantageous as it allows for the independent synthesis and purification of the protein-of-interest (POI) ligand-linker and E3 ligase ligand-linker intermediates before the final assembly.
A general synthetic workflow can be conceptualized as follows:
-
Functionalization of the First Ligand: One of the PROTAC ligands (either the POI binder or the E3 ligase binder) is functionalized with a primary amine.
-
Conjugation with this compound: The amine-functionalized ligand is then reacted with the Sulfo-NHS ester of the linker, forming a stable amide bond. This reaction yields a TCO-functionalized ligand.
-
Functionalization of the Second Ligand: The second PROTAC ligand is functionalized with a tetrazine group.
-
TCO-Tetrazine Ligation: The TCO-functionalized first ligand is then "clicked" to the tetrazine-functionalized second ligand via the iEDDA reaction. This final step forms the complete PROTAC molecule.
This versatile strategy allows for the creation of a library of PROTACs by combining different TCO-functionalized and tetrazine-functionalized ligands.
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation via Sulfo-NHS Ester
This protocol describes the conjugation of an amine-containing ligand (Ligand-NH2) to the this compound.
Materials:
-
Ligand-NH2
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolve Ligand-NH2 (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the Ligand-NH2 solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting TCO-PEG2-Ligand conjugate by preparative reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the desired molecular weight.
Protocol 2: TCO-Tetrazine Ligation (iEDDA Click Chemistry)
This protocol outlines the final step of PROTAC synthesis, the "clicking" of the TCO-functionalized ligand to a tetrazine-functionalized ligand.
Materials:
-
TCO-PEG2-Ligand 1
-
Tetrazine-Ligand 2
-
Acetonitrile/Water or DMSO/Water solvent system
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
-
MS for characterization
Procedure:
-
Dissolve TCO-PEG2-Ligand 1 (1 equivalent) in a suitable solvent mixture such as 1:1 acetonitrile/water or DMSO/water.
-
In a separate vial, dissolve Tetrazine-Ligand 2 (1 equivalent) in the same solvent system.
-
Add the Tetrazine-Ligand 2 solution to the TCO-PEG2-Ligand 1 solution with stirring.
-
The reaction is typically very fast and can proceed to completion within minutes to an hour at room temperature. Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data and Performance Metrics
The performance of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
The table below presents hypothetical, yet representative, data for a series of PROTACs where the linker length is varied. This illustrates the critical importance of linker optimization in achieving potent protein degradation.
| PROTAC | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-1 | TCO-PEG2 -Sulfo-NHS | Protein X | Cancer Cell Line A | 50 | 95 |
| PROTAC-2 | TCO-PEG4 -Sulfo-NHS | Protein X | Cancer Cell Line A | 15 | 98 |
| PROTAC-3 | TCO-PEG6 -Sulfo-NHS | Protein X | Cancer Cell Line A | 100 | 85 |
Note: This data is illustrative and the optimal linker length is highly dependent on the specific target protein and E3 ligase ligands.
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC synthesis and action.
Caption: PROTAC Synthesis Workflow using this compound.
References
An In-depth Technical Guide to TCO and Sulfo-NHS Ester Functional Groups for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two powerful functional groups in the bioconjugation toolkit: trans-cyclooctene (B1233481) (TCO) and Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters. Understanding the distinct chemistries, reaction kinetics, and applications of these groups is critical for the rational design and synthesis of antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced molecular probes.
Core Principles and Chemical Reactivity
TCO: A Bioorthogonal Handle for Click Chemistry
The trans-cyclooctene (TCO) group is a key player in the field of bioorthogonal chemistry, specifically in the inverse-electron demand Diels-Alder (IEDDA) reaction.[1] Its high ring strain makes it an exceptionally reactive dienophile for reaction with a 1,2,4,5-tetrazine (B1199680) (Tz) partner.[2] This "click chemistry" reaction is characterized by its extraordinary speed and selectivity, proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][3] The reaction forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.[2]
Sulfo-NHS Ester: An Amine-Reactive Workhorse for Bioconjugation
The Sulfo-NHS ester is a water-soluble derivative of the classic N-hydroxysuccinimide (NHS) ester.[4] It is a highly efficient amine-reactive functional group used to modify proteins and other biomolecules.[5] The primary targets for Sulfo-NHS esters are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[4] The reaction results in the formation of a stable amide bond.[5] The addition of a sulfonate group to the NHS ring renders the molecule water-soluble and membrane-impermeable, making it ideal for labeling cell surface proteins without affecting intracellular components.[6]
Quantitative Data for Reaction Parameters
A quantitative understanding of reaction kinetics and stability is crucial for optimizing bioconjugation protocols and ensuring the reproducibility of results.
Table 1: TCO-Tetrazine Ligation Kinetics
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The second-order rate constants are influenced by the substituents on both the TCO and the tetrazine.[7]
| Tetrazine Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-diphenyl-s-tetrazine | TCO | 2000 ± 400 | [8] |
| Dipyridyl tetrazine | TCO | up to 30,000 | [1] |
| Hydrogen-substituted tetrazines | TCO | ~30,000 | [9] |
| Methyl-substituted tetrazines | TCO | up to 30,000 | [1] |
| Various substituted tetrazines | TCO | 200 - 30,000 | [9] |
| Tetrazine | trans-1-sila-4-cycloheptene | up to 1.14 x 10⁷ | [10] |
Table 2: Hydrolysis of NHS and Sulfo-NHS Esters
NHS and Sulfo-NHS esters are susceptible to hydrolysis in aqueous solutions, a factor that must be considered in experimental design. The rate of hydrolysis is highly pH-dependent.[11][12]
| Ester Type | pH | Half-life | Reference |
| NHS Ester | 7.0 | 4-5 hours | [11][12] |
| NHS Ester | 8.0 | 1 hour | [11][12] |
| NHS Ester | 8.6 | 10 minutes | [11][12] |
| Sulfo-NHS Ester | 7.0 | ~7 hours | [6] |
| Sulfo-NHS Ester | 9.0 | minutes | [6] |
| Sulfo-NHS Ester (isobutyric acid ester) | 6.0 (MES buffer) | ~200 minutes | [13] |
| Sulfo-NHS Ester (isobutyric acid ester) | 7.0 (Phosphate buffer) | ~100 minutes | [13] |
Table 3: Drug-to-Antibody Ratios (DAR) in ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs. The choice of conjugation chemistry influences the achievable DAR and the heterogeneity of the final product.
| Conjugation Chemistry | Typical DAR Range | Average DAR | Reference |
| Lysine Conjugation (e.g., via NHS esters) | 0 - 9 | ~3.5 | [14] |
| Cysteine Conjugation (reduced interchain disulfides) | 0 - 8 | ~4 | [14] |
| Site-Specific Conjugation | ~2 or ~4 | Highly homogeneous | [15] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation.
Protocol for Labeling an Antibody with a TCO-PEG-NHS Ester
This protocol describes the labeling of primary amines on an antibody with a TCO-PEG-NHS ester, preparing it for subsequent reaction with a tetrazine-functionalized molecule.[16]
Materials:
-
Antibody of interest (BSA-free)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column. Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
TCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS).
Protocol for Cell Surface Protein Labeling with Sulfo-NHS-Biotin
This protocol outlines the specific labeling of proteins on the surface of live cells using a membrane-impermeable Sulfo-NHS ester.[17][18]
Materials:
-
Adherent or suspension cells
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching solution (PBS + 100 mM glycine)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
For suspension cells, pellet the cells and wash three times by gentle resuspension in ice-cold PBS (pH 8.0).
-
-
Biotinylation Reaction:
-
Resuspend cells at a concentration of ~25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0). For adherent cells, add PBS (pH 8.0) to cover the monolayer.
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in water.
-
Add the Sulfo-NHS-LC-Biotin solution to the cells to a final concentration of 2 mM.
-
Incubate for 30 minutes at room temperature (or 4°C to reduce internalization) with gentle agitation.
-
-
Quenching: Wash the cells three times with quenching solution to stop the reaction and remove excess biotin (B1667282) reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis (e.g., western blotting or mass spectrometry).
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and the application of these functional groups in elucidating signaling pathways.
Experimental Workflows
Caption: Workflow for TCO-Tetrazine mediated protein-protein conjugation.
Caption: Workflow for labeling cell surface proteins with Sulfo-NHS-Biotin.
Signaling Pathway Applications
TCO-tetrazine chemistry can be employed in proximity ligation assays (PLA) to visualize and quantify protein-protein interactions within a signaling pathway in situ. For example, to study the interaction of Src kinase with its partners.[19]
Caption: TCO-based proximity ligation assay to study Src kinase interactions.
The homobifunctional crosslinker BS³ (Bis(sulfosuccinimidyl) suberate), which contains two Sulfo-NHS ester groups, can be used to capture protein-protein interactions, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a key step in its signaling cascade.[20]
Caption: Using BS³ (a Sulfo-NHS ester) to crosslink and detect EGFR dimers.
Conclusion
TCO and Sulfo-NHS ester functional groups represent two distinct yet complementary tools for the modern bioconjugation chemist. The unparalleled speed and bioorthogonality of the TCO-tetrazine ligation make it ideal for applications in live-cell imaging and in vivo studies where speed and specificity are paramount. The robust and versatile amine-reactivity of Sulfo-NHS esters, coupled with their aqueous solubility, provides a reliable method for labeling proteins and antibodies, particularly for applications such as ADC development and cell surface proteomics. A thorough understanding of their respective chemistries, kinetics, and optimal reaction conditions, as outlined in this guide, will empower researchers to select the most appropriate tool for their specific application and to design more effective and innovative bioconjugates and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 4. covachem.com [covachem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. furthlab.xyz [furthlab.xyz]
- 17. Surface protein biotinylation [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG2-Sulfo-NHS ester, a bifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. This document details its chemical properties, outlines its primary applications, and offers detailed experimental protocols for its use.
Core Properties of this compound
This compound is a versatile chemical tool featuring a Trans-Cyclooctene (TCO) group and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, connected by a polyethylene (B3416737) glycol (PEG) spacer. The Sulfo-NHS ester facilitates covalent conjugation to primary amines on biomolecules, while the TCO group enables highly efficient and specific bioorthogonal "click" reactions with tetrazine-modified molecules. The inclusion of a hydrophilic PEG spacer enhances solubility and reduces steric hindrance.
Quantitative Data
For clarity, the key quantitative data for this compound are summarized below. It is important to note that variations in reported CAS numbers and molecular weights exist across different suppliers. The data presented here is based on the most consistently and detailedly reported information. Researchers should always refer to the specifications provided by their specific supplier.
| Property | Value | Notes |
| CAS Number | 2353409-47-7 | This is the most consistently reported CAS number.[1][2] Another reported CAS number is 2353409-48-8, which may correspond to a different salt form or PEG-length variant.[3] |
| Molecular Weight | 506.52 g/mol | Corresponds to CAS number 2353409-47-7.[1][2] Other sources have reported molecular weights of 679.8 g/mol [3] and 528.5 g/mol (as a sodium salt). |
| Chemical Formula | C₂₀H₃₀N₂O₁₁S | Based on the molecular weight of 506.52 g/mol .[2] |
| Purity | Typically >95% | Purity should be confirmed with the supplier's certificate of analysis. |
| Storage | -20°C, desiccated and protected from light | Short-term storage at 4°C is possible.[2] NHS esters are susceptible to hydrolysis and should be handled in a moisture-free environment. |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable reagent in a variety of applications:
-
Bioconjugation: The primary application is the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[3][4] This introduces a TCO group onto the biomolecule, preparing it for a subsequent click reaction.
-
Targeted Protein Degradation: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Cell Surface Labeling and Imaging: By labeling cell surface proteins with this compound, researchers can subsequently attach imaging agents (e.g., fluorophores) or other functional molecules via a tetrazine-TCO click reaction.[9]
-
Development of Antibody-Drug Conjugates (ADCs): The principles of bioconjugation using this linker are also applicable to the development of ADCs, where a cytotoxic drug can be attached to an antibody.[7]
Experimental Protocols
The following are detailed methodologies for the use of this compound in the common application of antibody labeling.
Protocol 1: Antibody Labeling with this compound
This protocol describes the covalent attachment of the TCO group to an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified. This can be achieved by dialysis against PBS or by using a desalting spin column.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.507 mg of this compound (MW 506.52) in 100 µL of DMSO.
-
This stock solution should be used immediately.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve a desired molar excess. A 10-20 fold molar excess of the NHS ester to the antibody is a good starting point, but this may require optimization.
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-labeled Antibody:
-
Remove the excess, unreacted this compound and quenching reagent by using a desalting spin column or by dialysis against PBS.
-
The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Purified TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the reactants:
-
The TCO-labeled antibody should be in a suitable reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent to a known concentration.
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled antibody. A slight molar excess (1.1 to 2-fold) of the tetrazine compound is typically recommended to ensure complete labeling of the TCO sites.
-
The reaction is generally very fast and can be completed within 30-60 minutes at room temperature.
-
-
Purification (if necessary):
-
If the tetrazine-functionalized molecule is small, purification to remove any unreacted molecule may be necessary. This can be done using a desalting spin column or dialysis.
-
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
This compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC in inducing the degradation of a target protein. In this context, the this compound would be part of the "Linker" connecting the "Target Protein Ligand" to the "E3 Ligase Ligand".
Caption: PROTACs form a ternary complex with the target protein and an E3 ubiquitin ligase, leading to ubiquitination and degradation of the target protein.
Experimental Workflow for Antibody Labeling
The following diagram outlines the key steps in labeling an antibody with this compound and its subsequent use in a click reaction.
Caption: A four-step workflow for the preparation and use of TCO-labeled antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
The Principle of Inverse Electron Demand Diels-Alder (iEDDA) with TCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science. Its exceptional kinetics, high specificity, and bioorthogonality—the ability to proceed in a complex biological environment without interfering with native processes—make it particularly well-suited for applications requiring precise molecular conjugation.[1][2][3] This guide provides a comprehensive overview of the iEDDA reaction, with a specific focus on the widely used trans-cyclooctene (B1233481) (TCO) linkers.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile.[3] This is in contrast to the classical Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile. The rate of the iEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap leads to a faster reaction.
In the context of bioorthogonal chemistry, the most common dienes are 1,2,4,5-tetrazines, which are electron-deficient. The dienophiles are often strained alkenes, with trans-cyclooctene (TCO) and its derivatives being the most prominent due to their high ring strain, which raises the energy of the HOMO and thus accelerates the reaction.[3][4] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, making the reaction irreversible.[1]
The reactivity of the iEDDA ligation can be tuned by modifying the substituents on both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine lower its LUMO, increasing the reaction rate, while also potentially decreasing its stability.[3] Conversely, the inherent ring strain of TCO derivatives is a key determinant of their reactivity.[5]
The Role of TCO Linkers
Trans-cyclooctene (TCO) is a highly effective dienophile for iEDDA reactions due to its significant ring strain.[4] TCO is seven-fold more reactive than its cis-cyclooctene counterpart in these reactions.[1][3] This high reactivity allows for rapid ligations even at low, micromolar concentrations typically found in biological systems.[1]
However, the stability of TCO can be a concern, as it can isomerize to the less reactive cis-cyclooctene (CCO).[3] This isomerization can be influenced by factors such as acidic conditions, the presence of copper ions, and thiols.[3] To address this, various TCO derivatives have been developed with improved stability and reactivity.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) are a critical measure of the efficiency of iEDDA reactions. The following tables summarize the kinetics for various tetrazine and TCO derivatives.
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000 |
| 3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 210 ± 20 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | Methanol | - |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | 118 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | Methanol | 125 |
Table 1: Second-Order Rate Constants (k₂) for Tetrazine iEDDA Reactions.[2]
| Dienophile | Tetrazine | Solvent | k₂ (M⁻¹s⁻¹) |
| TCO | Dipyridyl-s-tetrazine | Methanol | 1140 |
| sTCO | Diphenyl-s-tetrazine | Methanol | 2.86 x 10⁵ |
| sTCO | Dipyridyl-s-tetrazine | Water | 3.3 x 10⁶ |
Table 2: Second-Order Rate Constants for TCO and sTCO Derivatives.[6]
Experimental Protocols
General Protocol for Antibody-TCO Conjugation using TCO-NHS Ester
This protocol describes the labeling of an antibody with a TCO moiety via N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines like lysine (B10760008) residues.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction:
-
Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes to stop the reaction.[8]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[7]
-
Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
General Protocol for Tetrazine Ligation to a TCO-Modified Protein
This protocol outlines the iEDDA reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate (or other tetrazine-modified molecule)
-
Spin desalting columns
Procedure:
-
Reaction Setup: Mix the purified TCO-labeled protein with the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance between 510 and 550 nm.[1]
-
Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[2]
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful ligation.
Applications and Visualized Workflows
The unique characteristics of the iEDDA reaction with TCO linkers have led to its widespread adoption in various advanced applications.
Pretargeted Radioimmunotherapy
Pretargeted radioimmunotherapy is a multi-step strategy designed to improve the therapeutic index of radiolabeled antibodies.[9] First, a TCO-modified antibody is administered, which accumulates at the tumor site. After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is injected, which rapidly reacts with the TCO-tagged antibody at the tumor, delivering the radioactive payload with high specificity.[10]
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pretargeted radioimmunotherapy of cancer: progress step by step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: TCO-PEG2-Sulfo-NHS Ester Antibody Labeling
Introduction
Click chemistry has become a powerful tool for bioconjugation, enabling the precise and efficient attachment of molecules to proteins, such as antibodies. The reaction between a Trans-Cyclooctene (TCO) group and a tetrazine is an exceptionally fast and bioorthogonal reaction, ideal for creating stable conjugates in biological systems. The TCO-PEG2-Sulfo-NHS Ester is a labeling reagent designed to attach a TCO moiety to antibodies and other proteins. The Sulfo-NHS ester group readily reacts with primary amine groups (e.g., the side chain of lysine (B10760008) residues) on the antibody surface under physiological conditions, forming a stable amide bond. The inclusion of a hydrophilic PEG2 spacer enhances solubility and reduces potential steric hindrance.
This protocol provides a detailed methodology for labeling antibodies with this compound, purification of the resulting conjugate, and characterization of the degree of labeling.
Principle of Reaction
The labeling reaction is a two-step conceptual process, starting with the acylation of the antibody. The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester reacts with nucleophilic primary amines on the antibody in a pH-dependent manner (optimally at pH 7.2-8.0), resulting in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group. This process attaches the TCO-PEG2 linker to the antibody, making it ready for subsequent "click" reactions with tetrazine-modified molecules.
Experimental Protocol
A. Materials and Reagents
-
Antibody (Ab) to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Purification System: Zeba™ Spin Desalting Columns (7K MWCO), or equivalent dialysis cassette (e.g., 10K MWCO).
-
UV-Vis Spectrophotometer
B. Antibody Preparation
-
Ensure the antibody is in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) or sodium azide (B81097) must be avoided as they will compete with the labeling reaction.
-
If the antibody buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the concentration of the antibody to 1-5 mg/mL for optimal labeling.
C. This compound Preparation
NOTE: The Sulfo-NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare this solution immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the ester in anhydrous DMSO or DMF. For example, create a 10 mg/mL stock solution.
D. Antibody Labeling Procedure
-
Calculate the required volume of the this compound stock solution. The optimal molar excess of the ester over the antibody can vary, but a good starting point is a 5 to 20-fold molar excess. Refer to Table 1 for guidance.
-
Calculation Example: For 1 mg of a 150 kDa IgG antibody (6.67 nmol) and a 10-fold molar excess:
-
Moles of Ester needed = 6.67 nmol * 10 = 66.7 nmol.
-
Calculate the volume of the stock solution needed to obtain 66.7 nmol.
-
-
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For sensitive antibodies, the reaction can be performed at 4°C for 2 hours.
E. Purification of the TCO-labeled Antibody
-
After incubation, remove the unreacted this compound and the Sulfo-NHS byproduct immediately.
-
Use a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) for rapid and efficient purification. Follow the manufacturer's instructions for column equilibration and sample loading.
-
Alternatively, perform dialysis against PBS (pH 7.4) at 4°C. Change the buffer at least three times over 24-48 hours.
F. Characterization and Storage
-
Determine the concentration of the purified TCO-labeled antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280).
-
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined using various methods, though direct measurement is complex without a strong chromophore on the TCO tag. The DOL is typically estimated based on the initial molar excess used in the reaction, as shown in the table below. For precise determination, mass spectrometry (MALDI-TOF) can be used.
-
Store the purified TCO-labeled antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
Data Summary
The efficiency of the labeling reaction depends significantly on the molar ratio of the this compound to the antibody. The following table provides a guideline for achieving a desired degree of labeling (DOL).
| Parameter | Recommendation | Expected Outcome |
| Antibody Concentration | 1-5 mg/mL | Optimal reaction kinetics |
| Molar Excess (Ester:Ab) | 5 - 10 fold | Low to Medium DOL (2-4) |
| Molar Excess (Ester:Ab) | 10 - 20 fold | Medium to High DOL (4-8) |
| Reaction pH | 7.2 - 8.0 | Efficient acylation of primary amines |
| Reaction Time | 30 - 60 minutes at Room Temp. | Sufficient time for conjugation |
| Purification Method | Desalting Column (7K MWCO) | >95% removal of unreacted reagent |
Note: These values are starting points. The optimal conditions may vary depending on the specific antibody and its lysine content. It is recommended to perform a titration experiment to determine the ideal molar excess for your specific application.
Workflow and Pathway Diagrams
Caption: Workflow for antibody labeling with this compound.
Step-by-Step Guide for TCO-PEG2-Sulfo-NHS Ester Conjugation to Primary Amines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of T-PEG2-Sulfo-NHS ester to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. This protocol is intended for research purposes and may require optimization for specific applications.
Introduction
TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amine-containing molecules. This reagent features a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that reacts specifically with primary amines at a slightly basic pH to form a stable amide bond. The TCO group is a key component for bioorthogonal chemistry, particularly for the highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-labeled molecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.
The sulfo-NHS ester functionality makes the reagent water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents. This is particularly advantageous when working with sensitive biological molecules.
Materials and Equipment
Reagents
-
This compound
-
Molecule to be conjugated (e.g., protein, antibody, amine-modified oligonucleotide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5. Recommended buffers include:
-
100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0
-
100 mM Sodium Bicarbonate, pH 8.3-8.5
-
50 mM Sodium Borate, pH 8.5
-
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification resin/column (e.g., size-exclusion chromatography, dialysis cassettes)
Equipment
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Incubator or shaker
-
Spectrophotometer (for determining concentration)
-
Chromatography system (for purification)
Experimental Protocols
Preparation of Reagents
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. NHS esters are moisture-sensitive.[1][2]
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL or 10 mM.[1][3][4]
-
Vortex briefly to ensure complete dissolution.
-
Note: The stock solution should be prepared fresh immediately before use. Depending on the solvent quality, the shelf-life of the NHS ester solution may be significantly reduced compared to the solid form, even when stored at -20°C.[4]
Molecule Solution:
-
Prepare the amine-containing molecule in the chosen amine-free reaction buffer.
-
The recommended concentration for proteins is typically 1-5 mg/mL.[5][6] For oligonucleotides, a concentration between 0.3 and 0.8 mM is common.
-
If the stock solution of your molecule contains buffers with primary amines (e.g., Tris), it must be exchanged for an appropriate amine-free buffer via dialysis or buffer exchange column.[5][7]
Conjugation Reaction
The optimal molar ratio of this compound to the target molecule will depend on the specific molecule and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[5][7]
-
Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule.
-
Mix the reaction gently by pipetting or vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6] Protect from light if working with light-sensitive molecules.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer to a final concentration of 50-100 mM.[6][7]
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess, unreacted NHS ester.
Purification of the Conjugate
It is crucial to remove the unreacted this compound and the quenched byproducts from the final conjugate.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for purifying proteins and other macromolecules.[8]
-
Dialysis: Suitable for larger molecules.
-
Ethanol Precipitation: Can be used for oligonucleotides.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[8] Lower pH protonates amines, while higher pH increases hydrolysis of the NHS ester.[8][9] |
| Reaction Buffer | Amine-free buffers (Phosphate, Bicarbonate, Borate) | Avoid Tris and Glycine buffers. |
| Molar Excess of this compound | 5 - 20 fold | This is an empirical value and may require optimization for each specific molecule.[8] |
| Molecule Concentration | 1 - 5 mg/mL (for proteins) | Higher concentrations can improve labeling efficiency.[6] |
| Reaction Time | 30 - 60 minutes at Room Temperature | Can be extended to 2-4 hours at 4°C. |
| Reaction Temperature | Room Temperature or 4°C | |
| Quenching Reagent | 50-100 mM Tris or Glycine |
Visualization
Reaction Mechanism
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
Caption: Step-by-step workflow for this compound conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening.[2] |
| Presence of primary amines in the buffer. | Buffer exchange the molecule into an amine-free buffer (e.g., PBS).[5][7] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the this compound. | |
| Low pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time.[7] |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Free TCO reagent in Final Product | Inadequate purification. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis).[7] |
Storage and Stability
-
This compound (solid): Store at -20°C, desiccated and protected from light.[10] It is stable for months to years under these conditions.[10]
-
This compound (in DMSO/DMF): Prepare fresh before use. The stability of the NHS ester in solution is limited.[4]
-
TCO-conjugated molecule: Storage conditions will depend on the specific molecule. For proteins, it is generally recommended to store at 4°C for short-term and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. escholarship.org [escholarship.org]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols: TCO-PEG2-Sulfo-NHS Ester Reaction with Tetrazine-Modified Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is a cornerstone of bioorthogonal "click" chemistry.[1] This reaction stands out due to its exceptional speed, unparalleled by most other bioorthogonal reactions, and its ability to proceed without a catalyst under mild, physiological conditions.[2][3] These features make the TCO-tetrazine ligation an ideal tool for sensitive biological applications, including live-cell imaging, in vivo studies, and the development of targeted therapeutics.[4]
The TCO-PEG2-Sulfo-NHS ester is a heterobifunctional linker designed to facilitate the conjugation of TCO moieties to biomolecules containing primary amines, such as proteins, antibodies, and peptides. The Sulfo-NHS ester group reacts efficiently with amines to form stable amide bonds, while the TCO group is then available for rapid and specific ligation with a tetrazine-modified molecule. The incorporated hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential steric hindrance.[3][5]
These notes provide detailed protocols for the two-step conjugation process: first, the modification of an amine-containing biomolecule with this compound, and second, the subsequent bioorthogonal reaction with a tetrazine-modified molecule.
Principle of the Reaction
The conjugation strategy involves two distinct chemical steps:
-
Amine Modification: The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues on an antibody) in an aqueous environment (pH 7-9) to form a stable, covalent amide bond. This step effectively labels the target protein with a TCO moiety.[3][6]
-
TCO-Tetrazine Ligation: The TCO-functionalized protein is then reacted with a molecule bearing a tetrazine group. The IEDDA reaction proceeds rapidly and specifically, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[1][7] This drives the reaction to completion.[1]
References
Application Notes and Protocols for Cell Surface Labeling using TCO-PEG2-Sulfo-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG2-Sulfo-NHS ester is a chemical reagent employed for the modification of primary amines on biomolecules, particularly for labeling cell surface proteins. This reagent features a Trans-Cyclooctene (TCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The Sulfo-NHS ester facilitates covalent bond formation with primary amines, such as the lysine (B10760008) residues on proteins, in an aqueous environment. The sulfonate group on the NHS ring enhances the water solubility of the reagent, making it particularly suitable for direct labeling of live cells in physiological buffers.[1]
The incorporated TCO group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with a tetrazine-functionalized molecule. This highly efficient and specific "click chemistry" reaction allows for the subsequent attachment of a wide array of probes, such as fluorophores, biotin, or drug molecules, to the cell surface in a two-step labeling strategy.[2][3] This protocol, however, will focus on the primary step of labeling the cell surface with the TCO moiety.
Principle of the Method
The cell surface labeling procedure using this compound is based on the covalent reaction between the Sulfo-NHS ester group and primary amines on extracellular domains of membrane proteins. The reaction results in a stable amide bond, effectively introducing a TCO "handle" onto the cell surface. This process is dependent on pH, with optimal conditions typically in the range of 7.2 to 8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the Sulfo-NHS ester.[4] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), are essential to prevent quenching of the reagent.
Data Presentation
Table 1: Recommended Starting Conditions for Cell Surface Labeling
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | For suspension cells. For adherent cells, aim for 70-90% confluency. |
| This compound Concentration | 100 µM - 1 mM | Titration is highly recommended to determine the optimal concentration for your cell type and experimental goals. Start with a lower concentration to minimize potential cytotoxicity. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | pH 7.2 - 8.0. Avoid buffers containing Tris or glycine (B1666218). |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to minimize internalization of the label and potential effects on cell viability. Optimization is recommended. |
| Incubation Temperature | Room Temperature or 4°C | Labeling at 4°C can help to reduce endocytosis of the labeled proteins. |
| Quenching Reagent | 10 - 50 mM Tris-HCl or Glycine | To stop the reaction and consume any unreacted this compound. |
Experimental Protocols
Materials Required
-
Cells of interest (adherent or suspension)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 50 mM Tris-HCl in PBS, pH 7.5)
-
Cell culture medium
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the reagent in anhydrous DMSO. For example, for a compound with a molecular weight of 528.51 g/mol , dissolve 5.28 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh for each experiment. If storage is necessary, aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Labeling Buffer:
-
Use a sterile, amine-free buffer such as PBS at a pH of 7.2-8.0.
-
-
Quenching Buffer:
-
Prepare a solution of 10-50 mM Tris-HCl or glycine in PBS. For example, a 50 mM Tris-HCl solution can be prepared from a 1 M stock.
-
Protocol for Labeling Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold, amine-free PBS to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a range of 100 µM to 1 mM).
-
Incubate for 15-60 minutes at room temperature or 4°C with gentle mixing. Protect from light.
-
-
Quenching:
-
Add the quenching buffer to the cell suspension to a final concentration of 10-50 mM.
-
Incubate for 10-15 minutes at room temperature to stop the reaction.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted reagent and byproducts. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Downstream Applications:
-
The TCO-labeled cells are now ready for the subsequent bioorthogonal reaction with a tetrazine-conjugated molecule or for other analyses.
-
Protocol for Labeling Adherent Cells
-
Cell Preparation:
-
Culture adherent cells in a suitable vessel (e.g., multi-well plate, petri dish) until they reach 70-90% confluency.
-
Gently aspirate the culture medium and wash the cells twice with ice-cold, amine-free PBS.
-
-
Labeling Reaction:
-
Prepare the labeling solution by diluting the this compound stock solution in ice-cold, amine-free PBS to the desired final concentration.
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-60 minutes at room temperature or 4°C. Protect from light.
-
-
Quenching:
-
Aspirate the labeling solution and add the quenching buffer to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Aspirate the quenching buffer and wash the cells three times with ice-cold PBS.
-
-
Downstream Applications:
-
The TCO-labeled adherent cells are ready for subsequent experimental steps.
-
Mandatory Visualizations
References
Application Notes and Protocols for TCO-PEG2-Sulfo-NHS Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG2-Sulfo-NHS ester for the fluorescent labeling of biomolecules and subsequent live cell imaging. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). This method offers a robust and specific approach for labeling proteins, such as antibodies, for various live-cell imaging applications, including studying protein trafficking, receptor internalization, and target engagement.
Principle of the Method
The use of this compound in live cell imaging is a two-step process:
-
Biomolecule Conjugation: The target biomolecule, typically an antibody or other protein containing primary amines (e.g., lysine (B10760008) residues), is covalently labeled with this compound. The Sulfo-NHS ester group reacts with primary amines to form a stable amide bond, attaching the TCO moiety to the protein. The hydrophilic PEG2 spacer enhances solubility and minimizes steric hindrance.
-
Live Cell Labeling via Click Chemistry: The TCO-modified biomolecule is introduced to live cells. After binding to its cellular target, a fluorescently-labeled tetrazine probe is added. The TCO and tetrazine groups undergo a rapid and highly specific bioorthogonal "click" reaction, resulting in the fluorescent labeling of the target of interest within the live cell environment. This approach, often referred to as pre-targeting, allows for high-contrast imaging with minimal background signal.[1]
Applications in Live Cell Imaging
This methodology is well-suited for a variety of live cell imaging applications:
-
Pre-targeted Cell Surface Labeling: Antibodies or other ligands modified with TCO can be used to label specific cell surface receptors for precise visualization.
-
Antibody-Drug Conjugate (ADC) Internalization Studies: By using a pH-sensitive or lysosome-activated tetrazine-fluorophore, the internalization and trafficking of ADCs can be monitored in real-time.
-
Visualization of Signaling Pathways: With the appropriate TCO-labeled targeting agent, this method can be adapted to visualize components of signaling pathways in their native environment.[1]
-
Small Molecule Tracking: Bioactive small molecules can be modified with TCO to track their localization and interaction partners within live cells.
Experimental Protocols
Protocol 1: Preparation of TCO-Conjugated Antibody
This protocol describes the conjugation of this compound to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 1-5 mg/mL.[1]
-
To ensure primary amines are deprotonated and available for reaction, the pH of the antibody solution can be adjusted to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.[1]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[1] It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted this compound and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[1]
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody. This can be achieved using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[1]
-
Protocol 2: Pre-targeted Live Cell Imaging
This protocol outlines the procedure for fluorescently labeling a target on live cells using a TCO-conjugated antibody and a tetrazine-fluorophore.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-conjugated fluorescent probe
-
Complete cell culture medium
-
PBS (pH 7.4)
-
Fluorescence microscope
Procedure:
-
Incubation with TCO-Antibody:
-
Incubate the live cells with the TCO-conjugated antibody at a concentration typically in the range of 10 nM - 10 µM in complete cell culture medium. The optimal concentration should be determined for the specific antibody and cell type.
-
Incubate for 30-60 minutes at 37°C to allow for antibody binding to the target.
-
-
Washing:
-
Gently wash the cells three times with warm PBS or cell culture medium to remove unbound TCO-antibody.
-
-
Incubation with Tetrazine-Fluorophore:
-
Prepare a solution of the tetrazine-fluorophore in complete cell culture medium. A typical starting concentration is 1-10 µM.
-
Incubate the cells with the tetrazine-fluorophore solution for 10-30 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Wash the cells three to five times with warm PBS, with a 5-minute incubation for each wash, to remove unbound tetrazine-fluorophore.[2]
-
-
Imaging:
-
Replace the final wash solution with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Data Presentation
The following tables provide starting recommendations for optimizing the experimental parameters.
Table 1: Recommended Parameters for Antibody Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 5-20 fold | The optimal ratio is antibody-dependent and should be determined empirically. |
| Reaction pH | 8.3-8.5 | A slightly basic pH deprotonates primary amines for efficient reaction. |
| Reaction Time | 30-60 minutes | At room temperature. |
| Reaction Temperature | Room Temperature |
Table 2: Recommended Parameters for Live Cell Imaging
| Parameter | Recommended Range | Notes |
| TCO-Antibody Concentration | 10 nM - 10 µM | Highly dependent on target abundance and antibody affinity. Titration is essential. |
| TCO-Antibody Incubation Time | 30-60 minutes | At 37°C. |
| Tetrazine-Fluorophore Concentration | 1-10 µM | Titration is recommended to achieve a high signal-to-noise ratio. |
| Tetrazine-Fluorophore Incubation Time | 10-30 minutes | The TCO-tetrazine reaction is very fast. |
| Incubation Temperature | 37°C | To maintain cell health. |
Mandatory Visualizations
Caption: Workflow for conjugating an antibody with this compound.
Caption: Workflow for pre-targeted live cell imaging using a TCO-conjugated antibody.
Caption: Troubleshooting logic for low fluorescent signal in live cell imaging experiments.
References
Application Notes and Protocols: TCO-PEG2-Sulfo-NHS Ester in Proteomics and Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG2-Sulfo-NHS ester is a bifunctional crosslinking reagent that is gaining prominence in the fields of proteomics and protein interaction studies. This reagent features a Trans-Cyclooctene (TCO) group and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. The Sulfo-NHS ester facilitates the covalent attachment to primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) with high efficiency in aqueous solutions.[1] The TCO group enables a highly specific and rapid bioorthogonal reaction with a tetrazine-functionalized molecule.[2] This dual reactivity, combined with the hydrophilic PEG spacer that enhances solubility and reduces steric hindrance, makes this compound a versatile tool for a range of applications, from labeling proteins to mapping complex protein-protein interactions.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics and protein interaction studies.
Key Advantages of this compound
-
Bioorthogonal Reactivity: The TCO-tetrazine "click chemistry" reaction is extremely fast and highly specific, proceeding with exceptional kinetics in complex biological mixtures without interfering with native cellular processes.[2]
-
Amine-Reactivity: The Sulfo-NHS ester group efficiently reacts with primary amines in a physiological pH range, allowing for straightforward labeling of proteins.[1]
-
Enhanced Solubility: The presence of the hydrophilic PEG spacer improves the water solubility of the reagent and the resulting conjugates, which can reduce aggregation.[4]
-
Two-Step Crosslinking: It enables a controlled, two-step crosslinking strategy. A protein can first be labeled with the TCO group, and then subsequently crosslinked to a tetrazine-modified protein or other molecule.
Data Presentation
Quantitative Comparison of Crosslinking Chemistries
The choice of crosslinking chemistry is critical for the success of proteomics and protein interaction studies. The TCO-tetrazine ligation offers significant kinetic advantages over traditional NHS ester-amine coupling.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 [5] | Extremely fast, highly specific, bioorthogonal, and catalyst-free.[5] |
| NHS Ester-Amine Coupling | NHS Ester | Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used, but not bioorthogonal; can react with any accessible primary amine.[5] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[5] |
| Maleimide-Thiol Coupling | Maleimide | Thiol (e.g., Cysteine) | ~1000 | Specific for thiols, but can undergo hydrolysis and exchange reactions.[5] |
Stability of Reactive Groups
The stability of the reactive moieties is crucial for efficient and reliable bioconjugation.
| Reactive Group | Environment | Stability Considerations |
| trans-Cyclooctene (TCO) | Aqueous media, complex biological media | Can undergo isomerization to the unreactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or certain metal ions.[5] However, newer generations of TCOs show improved stability.[6] |
| NHS Ester | Aqueous environments | Prone to hydrolysis, which competes with the desired amine reaction and can reduce conjugation efficiency, especially at higher pH.[4][5] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the initial step of functionalizing a protein with a TCO group.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the TCO-labeled Protein:
-
Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with the desired buffer (e.g., PBS).
-
Protocol 2: Two-Step Protein-Protein Crosslinking using this compound and a Tetrazine-NHS Ester
This protocol outlines a controlled, two-step approach to crosslink two different proteins.
Materials:
-
Protein A and Protein B
-
This compound
-
Methyltetrazine-PEG4-NHS ester (or other tetrazine-NHS ester)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Functionalization of Protein A with TCO:
-
Follow the procedure described in Protocol 1 to label Protein A with this compound.
-
-
Functionalization of Protein B with Tetrazine:
-
Follow a similar procedure as in Protocol 1 to label Protein B with a tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester).
-
-
Crosslinking Reaction:
-
Mix the purified TCO-labeled Protein A and the purified tetrazine-labeled Protein B in a 1:1 molar ratio in a suitable reaction buffer (e.g., PBS).
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.[7]
-
-
Analysis of Crosslinked Products:
-
The crosslinked protein conjugate is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.
-
Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) Workflow for Protein Interaction Studies (Adapted from general NHS-ester protocols)
This protocol provides a general workflow for identifying protein-protein interactions using this compound in combination with a tetrazine-based crosslinker, followed by mass spectrometry. This is an adapted protocol, as specific XL-MS workflows for TCO-based crosslinkers are still emerging.
Materials:
-
Protein complex or cell lysate
-
This compound
-
A homobifunctional tetrazine crosslinker (e.g., a bis-tetrazine compound) or a heterobifunctional tetrazine-NHS ester for a two-step approach
-
Lysis buffer
-
Crosslinking buffer (amine-free)
-
Quenching buffer
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Isolate the protein complex or prepare the cell lysate under conditions that preserve protein-protein interactions.
-
-
Protein Functionalization (Two-Step Approach):
-
Label the protein sample with this compound as described in Protocol 1 .
-
Introduce a tetrazine-functionalized crosslinker.
-
-
Crosslinking Reaction:
-
Incubate the TCO-labeled sample with the tetrazine crosslinker to form the crosslinks.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the crosslinked protein sample.
-
Digest the proteins into peptides using trypsin. For enhanced peptide detection, sequential digestion with other proteases like AspN or GluC can be performed.[8]
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Enrich for crosslinked peptides using size exclusion chromatography (SEC) or other chromatographic methods.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., xiSEARCH) to identify the crosslinked peptides from the complex MS/MS data.[8]
-
The identified crosslinks provide distance constraints that can be used to model the 3D structure of the protein complex and map protein-protein interaction interfaces.
-
Mandatory Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. biocompare.com [biocompare.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
Application Notes and Protocols for TCO-PEG2-Sulfo-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TCO-PEG2-Sulfo-NHS ester in the development of drug delivery systems, with a primary focus on antibody-drug conjugates (ADCs). This heterobifunctional linker enables a two-step conjugation strategy, combining the reliability of NHS ester chemistry with the speed and specificity of bioorthogonal TCO-tetrazine "click" chemistry.
The sulfo-NHS ester moiety reacts efficiently with primary amines on proteins, such as lysine (B10760008) residues on antibodies, under mild aqueous conditions. The trans-cyclooctene (B1233481) (TCO) group serves as a stable handle for the subsequent, rapid, and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified payload. The inclusion of a hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties.
Mechanism of Action
The use of this compound in creating an antibody-drug conjugate involves a sequential two-reaction process. Initially, the antibody is modified with the this compound, where the sulfo-NHS ester group forms a stable amide bond with primary amines on the antibody surface. Following purification, the TCO-functionalized antibody is then reacted with a tetrazine-activated cytotoxic drug. This second reaction, a bioorthogonal "click" reaction, is highly efficient and proceeds rapidly under physiological conditions to form a stable covalent bond, yielding the final ADC.
Data Presentation
The following tables provide representative quantitative data for the conjugation and in vitro evaluation of ADCs constructed using TCO-PEG-NHS ester linkers. It is important to note that optimal conditions and results may vary depending on the specific antibody, payload, and experimental setup.
| Parameter | Condition | Typical Value | Reference |
| Molar Excess of TCO-Linker | 10-20 fold excess to antibody | Empirically determined | [1] |
| Reaction Time (NHS Ester) | Room Temperature | 30-60 minutes | [1] |
| Molar Excess of Tetrazine-Drug | 1.5-3 fold excess to TCO-antibody | Empirically determined | [1] |
| Reaction Time (TCO-Tetrazine) | Room Temperature | 15-60 minutes | [1] |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC or Mass Spectrometry | 3.5 - 4.5 | [2] |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% | [3] |
Table 1: Representative Reaction Parameters and ADC Characteristics
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2 | Trastuzumab-TCO-Drug | 10-50 |
| BT-474 | HER2 | Trastuzumab-TCO-Drug | 5-25 |
| MDA-MB-231 | HER2 (low) | Trastuzumab-TCO-Drug | >1000 |
| Control | N/A | Non-targeting IgG-TCO-Drug | >1000 |
Table 2: Representative In Vitro Cytotoxicity Data
Experimental Protocols
The following protocols provide a general framework for the creation and evaluation of an ADC using this compound.
Protocol 1: Antibody Modification with this compound
This protocol details the initial step of conjugating the TCO linker to the antibody.
References
Application Notes and Protocols for TCO-PEG2-Sulfo-NHS Ester Reaction Buffer Preparation and Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Reaction
TCO-PEG2-Sulfo-NHS ester is a bifunctional linker designed for the efficient labeling of biomolecules. It incorporates a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry" and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for covalent conjugation to primary amines. The Sulfo-NHS ester moiety reacts specifically with the primary amino groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable and covalent amide bond.[1][2][3] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance.[4][5]
The success of the labeling reaction is critically dependent on the reaction buffer conditions, particularly pH. The reaction between the NHS ester and a primary amine is most efficient under slightly alkaline conditions (pH 7.2-9.0).[1] At a lower pH, the amine is protonated (-NH₃⁺) and thus non-nucleophilic, inhibiting the reaction. Conversely, at a higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the amine. This competing hydrolysis reaction reduces the overall labeling efficiency.[1][6][7] Therefore, the careful preparation of an appropriate amine-free reaction buffer is paramount for achieving optimal conjugation.
Critical Parameters for Buffer Selection
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester conjugation is between 8.0 and 8.5.[6] This range provides a balance between maintaining a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.[8]
Buffer Composition
It is essential to use a buffer that does not contain primary amines.[9][10] Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the Sulfo-NHS ester, significantly lowering the labeling yield. These reagents are, however, suitable for quenching the reaction once the desired labeling has been achieved.[2]
Recommended Buffers
Commonly used amine-free buffers for NHS ester reactions include:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4. While the reaction rate is slower at this pH, the rate of hydrolysis is also reduced, making it a suitable choice for pH-sensitive proteins.[9]
-
Sodium Bicarbonate/Carbonate Buffer: 0.1 M, pH 8.0-9.0. This is a frequently recommended buffer that provides the optimal alkaline environment for efficient conjugation.[6][9]
-
Sodium Borate Buffer: 50-100 mM, pH 8.0-8.5. This is another effective buffer for maintaining the desired alkaline pH.
-
HEPES Buffer: pH 7.2-8.5. This buffer is also compatible with NHS ester reactions.[1]
Data Presentation: Reaction Condition Parameters
The following table summarizes the key quantitative parameters for performing a successful conjugation reaction with this compound.
| Parameter | Recommended Range | Optimal Value | Notes |
| Reaction pH | 7.2 - 9.0[1][2] | 8.3 - 8.5[6] | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer Concentration | 50 - 100 mM | 100 mM | Sufficient buffering capacity is needed to handle potential pH shifts.[6] |
| Amine Content | Amine-Free | N/A | Buffers like Tris and Glycine must be avoided in the reaction.[10] |
| Reaction Temperature | 4°C - Room Temp. | Room Temperature | Lower temperatures can be used to slow hydrolysis and for sensitive proteins.[1] |
| Reaction Time | 30 minutes - 4 hours[1] | 1 - 2 hours | Should be optimized for the specific protein and desired degree of labeling. |
| NHS Ester Half-Life | 10 min (pH 8.6, 4°C) - 5 hrs (pH 7.0, 0°C)[1][2] | N/A | Demonstrates the critical impact of pH on reagent stability. |
| Molar Excess of NHS Ester | 10 - 20 fold[4][5] | To be optimized | The ratio of NHS ester to protein affects the final degree of labeling. |
| Quencher Conc. | 20 - 100 mM[7] | 50 mM | Tris or glycine can be used to terminate the reaction.[11] |
Experimental Protocols
Materials Required
-
This compound
-
Protein or other amine-containing molecule for labeling
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized (DI) Water
-
1 M HCl and 1 M NaOH for pH adjustment
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification[9][10]
-
Reaction tubes
-
pH meter
Reagent Preparation
4.2.1 Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Weigh out 8.4 g of Sodium Bicarbonate (NaHCO₃, MW: 84.01 g/mol ).
-
Dissolve in ~900 mL of deionized water.
-
Adjust the pH to 8.3 by carefully adding 1 M NaOH. Use a calibrated pH meter for accuracy.
-
Add deionized water to bring the final volume to 1 L.
-
Filter the buffer through a 0.22 µm filter if desired. Store at 4°C.
4.2.2 Preparation of this compound Stock Solution
-
Note: The Sulfo-NHS ester is moisture-sensitive.[10] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use. Do not store the reagent in solution.[6][10]
-
Centrifuge the vial of this compound briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO or high-quality, amine-free DMF to create a concentrated stock solution (e.g., 10 mM).[6]
-
Vortex gently until the reagent is completely dissolved.
Experimental Workflow
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG2-Sulfo-NHS Ester Labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their TCO-PEG2-Sulfo-NHS ester labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
A1: The optimal pH for NHS ester reactions is between 7.2 and 8.5. Within this range, the primary amine groups on the protein are deprotonated and readily reactive with the NHS ester. At pH values below 7, the reaction rate will be significantly slower. At pH values above 8.5, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce labeling efficiency.
Q2: What is the recommended molar excess of this compound to protein?
A2: A 5- to 20-fold molar excess of the this compound over the amount of protein is generally recommended. The optimal ratio is dependent on the concentration of the protein and the number of available primary amines. For initial experiments, it is advisable to test a range of molar ratios to determine the optimal conditions for your specific protein.
Q3: Can I use buffers containing primary amines, such as Tris, for the labeling reaction?
A3: No, buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts should be avoided as they will compete with the protein for reaction with the NHS ester, thereby significantly reducing labeling efficiency. It is recommended to use amine-free buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted this compound can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the volume of the sample and the properties of the labeled protein.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction pH is too low or too high. | Ensure the reaction buffer is at a pH between 7.2 and 8.5. |
| Presence of Primary Amines in Buffer: The buffer contains primary amines (e.g., Tris) that compete with the protein for the NHS ester. | Exchange the protein into an amine-free buffer like PBS or borate buffer prior to labeling. | |
| Hydrolysis of NHS Ester: The this compound has been hydrolyzed due to improper storage or handling. | Use a fresh stock of the NHS ester. Always dissolve the reagent in anhydrous DMSO immediately before use and avoid repeated freeze-thaw cycles. | |
| Insufficient Molar Excess of NHS Ester: The amount of NHS ester is not sufficient to achieve the desired degree of labeling. | Increase the molar excess of the this compound in the reaction. | |
| Low Protein Concentration: The protein concentration is too low, leading to a slower reaction rate. | Concentrate the protein solution before labeling. | |
| Protein Precipitation | High Degree of Labeling: Excessive modification of the protein can lead to changes in its physical properties and cause precipitation. | Reduce the molar excess of the this compound. |
| Solvent Incompatibility: The addition of DMSO (used to dissolve the NHS ester) is causing the protein to precipitate. | Minimize the volume of DMSO added to the reaction (typically ≤10% of the total reaction volume). | |
| Inconsistent Results | Variability in Reagent Quality: The quality of the this compound varies between batches. | Use a high-quality, well-characterized reagent from a reputable supplier. |
| Inaccurate Protein Concentration Measurement: The protein concentration is not accurately determined, leading to incorrect molar ratio calculations. | Use a reliable method for protein concentration determination, such as a BCA assay or A280 measurement with the correct extinction coefficient. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or another suitable method.
-
Characterization: Determine the degree of labeling (DOL) using a suitable method, such as UV-Vis spectrophotometry or mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Reaction pathway for this compound labeling.
How to improve signal-to-noise ratio with TCO-PEG2-Sulfo-NHS ester
Welcome to the technical support center for TCO-PEG2-Sulfo-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize your experiments and enhance your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It comprises three key components:
-
TCO (trans-cyclooctene): A strained alkene that serves as a reactive handle for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine (Tz)-tagged molecules.[3][4] This reaction is known for its exceptional speed and selectivity in biological environments.[5]
-
PEG2 (two-unit polyethylene (B3416737) glycol): A short, hydrophilic spacer that enhances water solubility, reduces steric hindrance, and minimizes aggregation of the labeled biomolecule.[5][6][]
-
Sulfo-NHS ester (N-hydroxysulfosuccinimide ester): An amine-reactive group that efficiently forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other biomolecules.[8][9] The sulfo group increases the reagent's water solubility.[10][11]
Its primary application is to introduce a TCO moiety onto a biomolecule (like an antibody) for subsequent rapid and specific labeling with a tetrazine-conjugated probe (e.g., a fluorescent dye, a drug molecule) to improve the signal-to-noise ratio in various assays.[12][13]
Q2: How does the this compound improve the signal-to-noise ratio?
A2: The improvement in signal-to-noise ratio (SNR) is achieved through a combination of factors:
-
Bioorthogonal Reaction: The highly specific and fast reaction between TCO and tetrazine ensures that the detection probe only binds to the intended target, minimizing off-target binding and thus reducing background noise.[3][4]
-
Hydrophilic PEG Spacer: The PEG spacer increases the solubility of the labeled biomolecule, preventing aggregation that can lead to non-specific background signals.[6][14] It also provides a flexible linker, reducing steric hindrance and improving the accessibility of the TCO group for reaction with tetrazine.[5][15]
-
Two-Step Labeling Strategy: Pre-labeling the target with TCO and then introducing the tetrazine probe allows for the removal of excess, unreacted labeling reagents before detection, which significantly lowers the background.
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound is sensitive to moisture and has a limited shelf life.[16][17]
-
Storage: Store the reagent at -20°C, protected from light and moisture (desiccated).[4][8]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][11] Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive.[8][18] Do not prepare stock solutions for long-term storage.[8]
Troubleshooting Guide
Problem 1: Low or No Signal
| Potential Cause | Recommended Solution | Citation |
| Inactive this compound | The NHS ester can hydrolyze if exposed to moisture. Use fresh reagent and ensure it is warmed to room temperature before opening. The TCO group can also isomerize to the unreactive cis-cyclooctene (CCO) over time; use freshly acquired reagent for best results. | [8][11][19] |
| Inefficient Labeling Reaction | Optimize the reaction pH. The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5. At lower pH, the amine is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester is significantly faster. | [9][18] |
| Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a good starting point for antibody labeling. | [5][8] | |
| Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the NHS ester. Use a non-amine-containing buffer like phosphate-buffered saline (PBS). | [8][18] | |
| Inefficient TCO-Tetrazine Click Reaction | Ensure a slight molar excess (1.1- to 5-fold) of the tetrazine-conjugated probe is used for the click reaction. | [20] |
| Allow sufficient reaction time. While the TCO-tetrazine reaction is fast, ensure the incubation time is adequate for your specific reactants and concentrations (typically 30-60 minutes at room temperature). | [5] | |
| Low Abundance of Target Molecule | Increase the amount of starting material (e.g., protein concentration) if possible. | [3] |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution | Citation |
| Non-specific Binding of Labeled Biomolecule | The PEG spacer in the linker is designed to reduce non-specific binding, but if issues persist, consider adding a blocking agent (e.g., BSA) after the labeling step and before adding the detection probe. Ensure the blocking agent is not added during the NHS ester reaction. | [21] |
| Optimize washing steps after the labeling and detection steps to remove unbound reagents. | ||
| Protein Aggregation | A high degree of labeling can sometimes lead to protein aggregation. Reduce the molar excess of the this compound or shorten the reaction time. | [20] |
| The hydrophilic PEG spacer should minimize aggregation, but if it occurs, ensure optimal buffer conditions (pH and ionic strength) for your specific protein. | [14] | |
| Inadequate Purification | Ensure the removal of unreacted this compound after the initial labeling step using size-exclusion chromatography (e.g., desalting columns) or dialysis. | [5][8] |
| Purify the final labeled conjugate to remove any excess tetrazine-conjugated probe. | [20] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[8][18]
-
This compound.
-
Anhydrous DMSO or DMF.[18]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).[8]
-
Desalting columns or dialysis equipment for purification.[8]
Procedure:
-
Preparation of Reagents:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[5]
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]
-
-
Storage:
-
Store the TCO-labeled antibody under conditions optimal for the unmodified antibody.
-
Protocol 2: TCO-Tetrazine Click Reaction
Materials:
-
TCO-labeled antibody (from Protocol 1).
-
Tetrazine-conjugated probe (e.g., fluorescent dye).
Procedure:
-
Add a 1.1- to 5-fold molar excess of the tetrazine-conjugated probe to the solution of the TCO-labeled antibody.[20]
-
Incubate the reaction for 30-60 minutes at room temperature.[5]
-
The labeled antibody is now ready for use in downstream applications. If necessary, purify the conjugate to remove any excess tetrazine probe using a desalting column or dialysis.
Quantitative Data Summary
Table 1: Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Range/Value | Notes | Citation |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. | [9][18] |
| Molar Excess of NHS Ester | 10-20 fold (for antibodies) | May need optimization based on the protein and desired degree of labeling. | [5][8] |
| Reaction Time | 30-60 min at RT or 2 hours on ice | Longer times may increase labeling but also hydrolysis. | [8] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor the labeling reaction over hydrolysis. | [3][18] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Half-life of NHS ester | Citation |
| 7.0 (at 0°C) | 4-5 hours | [3] |
| 8.6 (at 4°C) | 10 minutes | [3] |
| 7.4 | >120 minutes | [22] |
| 9.0 | <9 minutes | [22] |
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Logical relationships in troubleshooting low signal-to-noise ratio.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. precisepeg.com [precisepeg.com]
- 17. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Optimization of IEDDA bioorthogonal system: Efficient process to improve trans-cyclooctene/tetrazine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of TCO-PEG2-Sulfo-NHS ester during labeling
Welcome to the technical support center for TCO-PEG2-Sulfo-NHS ester. This guide provides troubleshooting advice and frequently asked questions to help you mitigate hydrolysis and achieve successful labeling of your target biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used for bioconjugation.[1][2] It contains three key components:
-
TCO (trans-cyclooctene): A reactive group that participates in highly efficient and specific "click chemistry" reactions with tetrazine-modified molecules.[3][4]
-
PEG2 (polyethylene glycol): A short, hydrophilic spacer that improves solubility and can reduce steric hindrance during conjugation.[5][6]
-
Sulfo-NHS ester (N-hydroxysuccinimide): An amine-reactive group that forms a stable amide bond with primary amines (e.g., on lysine (B10760008) residues of proteins).[7][8][] The "sulfo" group enhances the water solubility of the reagent.[2][10]
This reagent is commonly used to introduce a TCO group onto proteins, antibodies, or other biomolecules for subsequent labeling or capture via a tetrazine-TCO reaction.[11][12]
Q2: What is hydrolysis in the context of this compound labeling and why is it a problem?
Hydrolysis is a chemical reaction where the Sulfo-NHS ester group reacts with water.[13] This reaction is a major competitor to the desired labeling reaction with the primary amine on your target molecule.[][14] The product of hydrolysis is an unreactive carboxylic acid, which can no longer conjugate to your biomolecule.[13] This leads to a lower yield of your desired TCO-labeled product and a waste of the labeling reagent.[13]
Q3: What are the critical factors that influence the rate of Sulfo-NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[8][13]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[13]
-
Time: The longer the this compound is in an aqueous environment, the greater the extent of hydrolysis.[13]
-
Buffer Composition: The presence of nucleophiles other than the target amine can lead to unwanted side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of this compound | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[15][16][17] - Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) to slow down hydrolysis.[15] - Prepare the this compound solution immediately before use.[18] |
| Inappropriate Buffer | - Avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target molecule.[15][16][17] - Use a non-amine containing buffer like phosphate-buffered saline (PBS), borate, or carbonate buffer.[8][16][17] | |
| Protonated Amines on Target Molecule | - Confirm the reaction pH is above 7.0 to ensure the primary amines on your biomolecule are deprotonated and available for reaction.[15][16][17] | |
| Poor Reagent Quality | - Store the this compound desiccated at -20°C.[3][19] - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[18][20] - Use fresh, anhydrous DMSO or DMF to dissolve the reagent if it is not readily water-soluble.[7][16][17][21] | |
| Protein Precipitation After Labeling | Over-labeling | - Reduce the molar excess of the this compound in the reaction. - Decrease the reaction time. |
| Solvent Effects | - If using an organic solvent like DMSO or DMF to dissolve the reagent, ensure the final concentration in the reaction mixture is low (typically <10%). | |
| Inconsistent Results | Variability in Reagent Preparation | - Always prepare fresh solutions of the this compound for each experiment. Storing the reagent in solution, even frozen, can lead to degradation.[16][22] |
| pH Drift During Reaction | - For large-scale reactions, be aware that the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture.[16][17] Consider using a more concentrated buffer to maintain a stable pH.[17] |
Quantitative Data
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Approximate Half-Life |
| 7.0 | 0 | 4-5 hours[8][10] |
| 8.0 | 4 | ~1 hour[10] |
| 8.6 | 4 | 10 minutes[5][8][10] |
Note: These values are for general NHS esters and can vary depending on the specific molecule and buffer conditions.
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound[19]
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0[16][17]
-
Anhydrous DMSO or DMF (if needed for dissolving the reagent)[16][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]
-
Desalting column for purification[7]
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.
-
If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.[18][20]
-
Immediately before use, prepare a stock solution of the this compound. Due to the sulfo group, it should be soluble in aqueous buffers. If solubility is an issue, dissolve it in a small amount of fresh, anhydrous DMSO or DMF.[16][17]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[7]
-
-
Storage:
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nanocs.net [nanocs.net]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. escholarship.org [escholarship.org]
- 6. interchim.fr [interchim.fr]
- 7. glenresearch.com [glenresearch.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. medkoo.com [medkoo.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 22. interchim.fr [interchim.fr]
- 23. benchchem.com [benchchem.com]
- 24. NHS ester protocol for labeling proteins [abberior.rocks]
Optimal pH and buffer conditions for TCO-PEG2-Sulfo-NHS ester reactions
Welcome to the technical support center for TCO-PEG2-Sulfo-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimal reaction conditions and to offer solutions for common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the Sulfo-NHS ester. A pH range of 7.0-9.0 is generally effective.[1] For most proteins and other biomolecules, a pH of 8.3-8.5 is recommended to achieve a high labeling efficiency.[2]
Q2: Which buffers are recommended for this reaction?
A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.5 or 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[2][3][4]
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will react with the NHS ester and reduce the efficiency of your conjugation reaction.[3][4]
Q4: How does pH affect the stability of the this compound?
A4: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is highly dependent on the pH. As the pH increases, the rate of hydrolysis also increases, which can lead to a lower yield of the desired conjugate.[5][6] For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 9.[7][8][9]
Q5: What is the role of the PEG2 spacer in the this compound?
A5: The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and can help to minimize steric hindrance during the conjugation reaction.[1][3] This can lead to improved labeling efficiency and reduced aggregation of the labeled protein.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonation of the primary amines and reduced nucleophilicity.[2] | Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.[2] |
| Hydrolysis of NHS Ester: The this compound may have hydrolyzed due to moisture or high pH.[5][9] | Prepare fresh solutions of the this compound immediately before use. Ensure the reagent is stored in a desiccated environment.[4] | |
| Presence of Primary Amines in Buffer: The buffer may contain primary amines (e.g., Tris) that are competing with the target molecule.[3] | Perform a buffer exchange of your protein into an amine-free buffer like PBS.[3] | |
| Insufficient Molar Excess: The molar ratio of the this compound to the target molecule may be too low. | Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point.[3] | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein can lead to aggregation. | Reduce the molar excess of the this compound or shorten the reaction time.[3] |
| Unfavorable Buffer Conditions: The buffer composition may not be optimal for your specific protein. | Optimize the buffer pH and ionic strength.[3] | |
| Weak or No Signal in Downstream Applications | Inefficient TCO-Tetrazine Ligation: If the labeled molecule is used in a subsequent click chemistry reaction, the issue may be with the ligation step. | Ensure the reaction buffer for the TCO-tetrazine ligation is within a pH range of 6.5-8.5.[3] Consider extending the incubation time.[10] |
Data Summary
pH Effect on NHS Ester Stability
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours[7][8] |
| 8.0 | 1 hour[7][8] |
| 8.6 | 10 minutes[7][8] |
Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis.[1][2] |
| Buffer | Phosphate-Buffered Saline (PBS), Sodium Bicarbonate | Must be free of primary amines.[2][3] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[2] |
| Molar Excess of NHS Ester | 10-20 fold | May require optimization for your specific protein.[3] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Can be adjusted based on the reactivity of the protein.[4] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Quenches unreacted NHS esters to stop the reaction.[3][11] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
This compound Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Relationship between pH, amine reactivity, NHS ester hydrolysis, and conjugation yield.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
Calculating molar excess of TCO-PEG2-Sulfo-NHS ester for protein labeling
This guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers using TCO-PEG2-Sulfo-NHS ester for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for labeling my protein?
A1: The optimal molar excess depends on the protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the this compound to the protein.[1][2] For mono-labeling of many common proteins and peptides, an 8-fold molar excess is a good empirical value.[3][4] However, optimization may be required for your specific protein and application.[1] Factors such as protein concentration, the number of available primary amines (lysine residues and the N-terminus), and their accessibility can influence the required molar excess.[5] For antibodies (IgG), a 20-fold molar excess typically results in 4-6 labels per antibody.[2] It is recommended to perform a titration to determine the optimal ratio for your experiment.
Q2: What is the recommended buffer and pH for the labeling reaction?
A2: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the labeling reaction is typically between 7.2 and 8.5.[5][6] A pH of 8.3-8.5 is often recommended.[3][4][6] It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[3][5][6]
Q3: How should I dissolve and handle the this compound?
A3: this compound is moisture-sensitive and should be stored desiccated at -20°C.[5] Before use, allow the vial to equilibrate to room temperature completely before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7] The Sulfo-NHS group enhances water solubility, allowing it to be dissolved in aqueous buffers.[8] However, it is often recommended to first dissolve the ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and then add it to the protein solution.[6][7] Ensure the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[3]
Q4: My labeling efficiency is low. What are the possible causes and how can I troubleshoot it?
A4: Low labeling efficiency can be caused by several factors:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[5]
-
Presence of primary amines in the buffer: Buffer exchange your protein into an amine-free buffer like PBS.[1]
-
Hydrolyzed NHS ester: Use fresh reagent and prepare the stock solution immediately before use. Allow the vial to warm to room temperature before opening.[1][5]
-
Insufficient molar excess: Increase the molar excess of the this compound.[1]
-
Inaccessible primary amines on the protein: The primary amines on your protein may be sterically hindered.[5]
-
Low protein concentration: Higher protein concentrations (1-10 mg/mL) can improve labeling efficiency.[2][3]
Q5: My protein is precipitating after the labeling reaction. What can I do?
A5: Protein precipitation can occur due to a high degree of labeling, which can alter the protein's net charge and solubility.[9] To address this, try reducing the molar excess of the labeling reagent or decreasing the reaction time.[1] Optimizing the buffer conditions, such as pH and ionic strength, may also help.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal buffer pH. | Verify the reaction buffer pH is between 7.2 and 8.5.[5] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[1] | |
| Inactive/hydrolyzed this compound. | Use a fresh vial of the reagent. Allow it to warm to room temperature before opening. Prepare the stock solution immediately before use.[1][5] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the this compound in the reaction.[1] | |
| Steric hindrance of primary amines on the protein. | Consider denaturing and refolding the protein if its activity can be recovered. | |
| Protein Aggregation/Precipitation | High degree of labeling altering protein solubility. | Reduce the molar excess of the this compound or shorten the reaction time.[1] |
| Unfavorable buffer conditions. | Optimize the buffer pH and ionic strength.[1] | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh stock solutions of the this compound for each experiment. |
| Inaccurate protein concentration measurement. | Accurately determine the protein concentration before calculating the required amount of labeling reagent. |
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be necessary for your specific protein.
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][5]
-
Anhydrous DMSO or DMF[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Desalting column or dialysis cassette for purification[10]
Procedure:
-
Protein Preparation:
-
Calculate Molar Quantities:
-
Reagent Preparation:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[10]
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix gently and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[2]
-
-
Quench the Reaction:
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[10]
-
Visualizations
Caption: A flowchart illustrating the key steps in the experimental workflow for labeling a protein with this compound.
Caption: A logical diagram for troubleshooting common causes of low labeling efficiency in protein conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. furthlab.xyz [furthlab.xyz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. interchim.fr [interchim.fr]
Common experimental issues with TCO-PEG2-Sulfo-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues encountered when using TCO-PEG2-Sulfo-NHS ester. This resource is intended for researchers, scientists, and drug development professionals engaged in bioconjugation and related applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional crosslinking reagent. It contains a Trans-Cyclooctene (TCO) group and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. Its primary application is the covalent labeling of biomolecules, such as proteins and antibodies, that contain primary amines (e.g., the side chain of lysine (B10760008) residues). The Sulfo-NHS ester reacts with amines to form a stable amide bond. The incorporated TCO group can then be used in a secondary reaction, a highly efficient and bioorthogonal "click chemistry" ligation with a tetrazine-modified molecule.[1][2][3] The PEG2 (polyethylene glycol) spacer enhances solubility in aqueous solutions and reduces steric hindrance.[2]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is sensitive to moisture and should be stored in a dry, dark environment.[4] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[4] For long-term storage (months to years), it is best to store it at -20°C.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[5][6]
Q3: In what solvents should I dissolve this compound?
A3: The "Sulfo" group in the name indicates that this reagent has increased water solubility compared to its non-sulfonated counterpart.[7][8] It can be dissolved in aqueous, amine-free buffers immediately before use.[1] However, for preparing stock solutions, it is often recommended to use anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][9] It is critical to use high-quality, anhydrous solvents, as trace amounts of water can hydrolyze the NHS ester, and impurities in DMF can contain amines that will compete in the reaction.[5][9] Stock solutions in anhydrous solvents can be stored for a limited time at -20°C.[1]
Troubleshooting Guide
Low or No Labeling Efficiency
Issue: After the labeling reaction, analysis shows a low yield or complete absence of the TCO-modified biomolecule.
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester | The NHS ester is highly susceptible to hydrolysis in aqueous environments, especially at higher pH.[5][10] Ensure the reagent is stored properly and brought to room temperature before opening.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9] Avoid storing the reagent in aqueous solutions.[5] |
| Suboptimal pH of the reaction buffer | The reaction of the NHS ester with primary amines is highly pH-dependent. At low pH, the amine is protonated and non-reactive. At high pH, hydrolysis of the NHS ester is rapid. The optimal pH range is typically 7.2-8.5.[5][9] For many applications, a pH of 8.3-8.5 is considered optimal.[1][9] |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[7][9] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[6][9] |
| Insufficient molar excess of the reagent | A common starting point is an 8- to 20-fold molar excess of the this compound to the biomolecule.[2][5] This may need to be optimized depending on the concentration and reactivity of your specific biomolecule. |
| Inaccessible primary amines on the biomolecule | The primary amines on the surface of the biomolecule may be sterically hindered or buried within the protein's structure, preventing reaction with the NHS ester.[5] |
Inconsistent or Irreproducible Results
Issue: Labeling efficiency varies significantly between experiments.
| Potential Cause | Recommended Solution |
| Acidification of the reaction mixture | During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction mixture.[1][9] This can slow down the labeling reaction. Monitor the pH during the reaction or use a more concentrated buffer to maintain a stable pH.[9] |
| Variable quality of reagents or solvents | Impurities in the this compound or the solvents can negatively impact the reaction. Always use high-quality reagents and anhydrous, amine-free solvents for stock solutions.[9] |
Issues with the TCO-Tetrazine Ligation (Click Reaction)
Issue: The TCO-labeled biomolecule does not react efficiently with the tetrazine-labeled partner.
| Potential Cause | Recommended Solution |
| Suboptimal stoichiometry | An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[11] |
| Degradation of the TCO group | While relatively stable, the TCO group can degrade over time, especially under harsh conditions. Ensure proper storage of the TCO-labeled biomolecule. |
Quantitative Data
The stability of the Sulfo-NHS ester is highly dependent on the pH of the solution. The following table summarizes the approximate half-life of NHS esters under different pH conditions.
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [5][10] |
| 8.0 | Room Temperature | ~1 hour | [5] |
| 8.6 | 4°C | 10 minutes | [5][10] |
| 9.0 | Room Temperature | ~10 minutes | [5] |
Note: These values are approximate and can vary based on the specific molecule and buffer conditions.
Experimental Protocols
Key Experiment 1: General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Purify the Labeled Protein:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column, size-exclusion chromatography, or dialysis.[2]
-
Key Experiment 2: General Protocol for TCO-Tetrazine Ligation
-
Prepare the Reactants:
-
Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[11]
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Perform the Ligation Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.[12]
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. covachem.com [covachem.com]
- 8. TCO-PEG2-Sulfo-NHS ester_2353409-48-8_新研博美 [xinyanbm.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification of TCO-PEG2-Sulfo-NHS Ester
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on how to effectively remove unreacted TCO-PEG2-Sulfo-NHS ester following a conjugation reaction. This guide includes frequently asked questions (FAQs), troubleshooting advice, a comparison of common purification methods, a detailed experimental protocol, and a visual workflow to ensure the high purity of your final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: The removal of unreacted and hydrolyzed NHS ester is a critical downstream step.[1] The presence of these impurities can interfere with subsequent applications by causing high background noise or reacting with other primary amines in your sample.[2] Ensuring the purity of your conjugate is essential for the quality and reliability of downstream applications.[1][3]
Q2: What are the common methods for removing small molecules like unreacted NHS esters from a protein or antibody sample?
A2: Several established techniques are available for the purification of protein conjugates after an NHS ester reaction.[1] The most commonly used methods are size-based separation techniques such as dialysis, tangential flow filtration (TFF), size exclusion chromatography (SEC), and spin desalting columns.[1][4] The choice of method depends on factors like the size difference between the protein and the label, the reaction scale, and the required purity of the final product.[1]
Q3: How does the chemistry of the this compound impact the purification process?
A3: this compound is a water-soluble linker due to the sulfo group, which simplifies its removal in aqueous buffers.[5][6] The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond.[1][7] However, the NHS ester can also hydrolyze in aqueous solutions, creating a non-reactive carboxylic acid, which also needs to be removed.[7][8][9][10] All purification methods discussed are effective at removing both the unreacted and hydrolyzed forms of the linker.
Q4: Can I use a quenching reagent to stop the reaction before purification?
A4: Yes, quenching the reaction is a recommended step. Buffers containing primary amines, such as Tris or glycine, can be added to the reaction mixture to react with and consume any remaining active NHS ester.[11][12][13] This prevents further labeling of your target molecule and any other primary amine-containing components in your buffer during the purification process.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in downstream applications. | Incomplete removal of unreacted this compound. | - For dialysis, increase the number of buffer changes and the total dialysis time.[14][15] - For SEC, ensure the column provides adequate resolution for the size difference between your conjugate and the unreacted label.[1] - For spin columns, consider a second pass-through with a fresh column.[16] |
| Low recovery of the conjugated protein. | - Non-specific binding of the protein to the purification membrane or resin. - Protein precipitation during the purification process. | - Pre-condition the purification device according to the manufacturer's instructions to block non-specific binding sites. - Ensure the buffer composition is optimal for your protein's stability throughout the purification process. - For dialysis, be careful during sample recovery to minimize loss.[15] |
| Conjugate appears aggregated after purification. | - The purification process may have concentrated the protein too much. - The buffer conditions may not be optimal for the conjugate's stability. | - If using ultrafiltration or spin columns, avoid over-concentrating the sample. - Perform a buffer exchange into a formulation that is known to maintain the stability of your protein. |
| The unreacted label is still present after purification with a spin column. | The capacity of the spin column may have been exceeded. | - Ensure the sample volume and concentration are within the manufacturer's recommended limits for the spin column. - For larger sample volumes, consider using a larger spin column or splitting the sample across multiple columns.[17] |
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the most common purification methods used to remove unreacted this compound.
| Method | Principle | Typical Molecular Weight Cut-Off (MWCO) | Processing Time | Sample Volume | Typical Recovery | Key Advantages | Key Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[4][15] | 7 kDa - 14 kDa for antibodies.[15][16] | 4 hours to overnight with multiple buffer changes.[1][14][15] | Wide range (µL to L). | >90%.[16] | Simple, gentle, and can handle large volumes. | Slow, requires large volumes of buffer, and potential for sample loss during handling.[18] |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation of molecules based on their size as they pass through a porous resin.[19][20][21][22] | Dependent on the resin's fractionation range (e.g., Sephadex G-25 for molecules >5 kDa).[23] | 15 - 60 minutes. | 0.5% to 4% of the total column volume for high-resolution separation.[19] | >85%. | High resolution, fast, and can be used for buffer exchange.[20] | Can lead to sample dilution, and potential for yield loss.[20] |
| Tangential Flow Filtration (TFF) | Separation based on size and molecular weight using a semi-permeable membrane and tangential flow. | Typically 10 kDa or 30 kDa for proteins. | 30 - 90 minutes. | Wide range (mL to L). | >95%. | Fast, scalable, and allows for simultaneous concentration and buffer exchange. | Higher initial equipment cost, and can be complex to set up. |
| Spin Desalting Columns | A form of gel filtration where centrifugation is used to separate the sample. | 7 kDa - 40 kDa.[13][16] | < 15 minutes. | µL to mL range. | >80%.[16] | Very fast, easy to use, and suitable for small sample volumes.[17] | Limited to smaller sample volumes, and a second pass may be needed for complete removal.[16] |
Experimental Protocols
Detailed Protocol for Spin Column Purification
This protocol provides a step-by-step guide for removing unreacted this compound using a spin desalting column.
Materials:
-
Conjugated protein solution
-
Spin desalting column (choose a column with an appropriate MWCO for your protein, e.g., 40K MWCO for antibodies)[13]
-
Collection tubes
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Equilibration:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.[13]
-
Discard the flow-through.
-
Add 300 µL of purification buffer to the column.
-
Centrifuge at 1,500 x g for 1 minute.[13]
-
Discard the flow-through.
-
Repeat the wash step one more time for a total of two washes.[13]
-
-
Sample Application and Purification:
-
Place the equilibrated spin column into a new, clean collection tube.
-
Slowly apply the entire volume of your conjugation reaction mixture to the center of the resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified conjugate.[13]
-
The purified conjugate will be in the collection tube. The unreacted this compound will remain in the column resin.
-
-
Post-Purification:
-
The purified protein is now in the purification buffer and is ready for downstream applications or storage.
-
If necessary, determine the concentration of the purified conjugate using a protein assay.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for removing unreacted this compound post-conjugation.
Caption: Experimental workflow for the removal of unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. Antibody purification | Abcam [abcam.com]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. TCO-PEG2-Sulfo-NHS ester_2353409-48-8_新研博美 [xinyanbm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. Antibody Purification using Protein A/G/L Agarose [sigmaaldrich.com]
- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mesoscale.com [mesoscale.com]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 20. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 21. goldbio.com [goldbio.com]
- 22. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
Reducing non-specific binding in TCO-PEG2-Sulfo-NHS ester experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments utilizing TCO-PEG2-Sulfo-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound experiments, and what causes it?
A1: Non-specific binding refers to the undesirable adhesion of the this compound or the labeled biomolecule to surfaces or other molecules that are not the intended target.[1] This can lead to high background signals and inaccurate results in downstream applications.[1] The primary causes include:
-
Hydrolysis of the Sulfo-NHS ester: The ester group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[1][2] The resulting carboxyl group can increase non-specific binding through electrostatic interactions and will no longer react with primary amines.[1]
-
Excess Labeling Reagent: Using a large molar excess of the this compound can lead to unbound reagent adhering to the target molecule or other surfaces through hydrophobic or ionic interactions.[1]
-
Inadequate Purification: Failure to remove unreacted or hydrolyzed this compound after the labeling reaction is a common source of high background.[2]
-
Inappropriate Buffer Composition: The use of buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[1][3] Suboptimal pH can also contribute to both hydrolysis and inefficient labeling.[1]
-
Contaminants or Aggregates: The presence of aggregates of the labeled protein or other contaminants can trap the labeling reagent, leading to high background signals.[1][2]
Q2: How can I minimize the hydrolysis of the this compound during my labeling reaction?
A2: To minimize hydrolysis, it is crucial to carefully control the reaction conditions.[1] The rate of hydrolysis is highly dependent on pH.[2] It is recommended to perform the labeling reaction at a pH between 7.2 and 8.5.[2][3] While the reaction with primary amines is more efficient at a slightly alkaline pH, the stability of the Sulfo-NHS ester decreases as the pH increases.[3] Therefore, a compromise must be found. Always prepare the this compound solution immediately before use to minimize its time in an aqueous environment.[2]
Q3: What are the optimal buffer conditions for a this compound labeling reaction?
A3: Use a non-amine-containing buffer at a pH between 7.2 and 8.5.[2] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer.[2][4] Avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for the NHS ester.[3]
Q4: How do I choose the correct molar ratio of this compound to my protein?
A4: The optimal molar ratio of this compound to your protein should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[1][5] Over-labeling can lead to protein aggregation and increased non-specific binding, while under-labeling will result in a low yield of the desired conjugate.[1] It is advisable to perform a titration experiment to find the optimal ratio that provides a good signal-to-noise ratio in your specific application.[1]
Q5: What is the most effective way to remove unreacted this compound after the labeling reaction?
A5: Thorough purification is critical to minimize non-specific binding.[2] Size-exclusion chromatography, such as using a desalting column, is a highly effective method for separating the labeled protein from smaller molecules like unreacted or hydrolyzed NHS ester.[2] Dialysis is another option for removing small molecule contaminants.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting high background and non-specific binding in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High and uniform background | Inadequate purification of the labeled protein. | Use a desalting column or perform extensive dialysis to remove all unreacted and hydrolyzed this compound.[2] |
| Excess concentration of the labeling reagent was used. | Perform a titration to determine the optimal concentration of the this compound that gives a good signal-to-noise ratio.[1] | |
| Hydrolysis of the this compound. | Prepare the NHS ester solution immediately before use and maintain the reaction pH between 7.2 and 8.5.[2] | |
| High background in negative controls | Non-specific binding of the labeled protein to the assay surface. | Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[1] Adding a non-ionic surfactant like Tween-20 to wash buffers can also help.[1] |
| Aggregation of the labeled protein. | Centrifuge the reaction mixture after quenching and before purification to remove any precipitates.[2] | |
| Weak or no signal | Suboptimal pH of the reaction buffer. | Ensure the pH of your reaction buffer is between 7.2 and 8.5 for efficient labeling.[2] |
| Presence of primary amines in the buffer. | Use a buffer that does not contain primary amines, such as PBS, bicarbonate, or borate buffer.[3][4] | |
| Inactive this compound. | Ensure the reagent has been stored correctly and is not expired. Prepare fresh solutions for each experiment.[6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in a non-amine-containing buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[2][4]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][7]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[1] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][4]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15-30 minutes.[5]
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[1][2]
Protocol 2: Troubleshooting High Background in an Immunoassay
-
Run Control Wells:
-
No Coating Antigen Control: Wells without the coating antigen to check for non-specific binding of subsequent reagents to the plate surface.[1]
-
No Primary Antibody Control: Wells with all reagents except the primary antibody to check for non-specific binding of the secondary antibody.[1]
-
No Sample Control (Buffer Only): Wells containing only the sample diluent to assess the background from the detection system.[1]
-
-
Optimize Blocking:
-
Optimize Washing:
-
Titrate Reagents:
-
Perform a checkerboard titration of your TCO-labeled protein and any detection reagents to find the optimal concentrations that maximize the signal-to-noise ratio.[1]
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction pathways of this compound.
References
TCO-PEG2-Sulfo-NHS ester stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using TCO-PEG2-Sulfo-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in a two-step bioconjugation process.[1] It contains two reactive groups:
-
A Sulfo-NHS ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[1]
-
A trans-cyclooctene (TCO) group that reacts with a tetrazine-labeled molecule in a highly efficient and specific bioorthogonal reaction known as inverse electron-demand Diels-Alder cycloaddition (iEDDA).[2][3]
The PEG2 linker is a short, hydrophilic spacer that helps to improve solubility and reduce steric hindrance during conjugation.[2][4] This reagent is commonly used to label proteins, antibodies, and other amine-containing biomolecules for applications in cellular imaging, proteomics, and drug delivery.
Q2: How stable is the this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily limited by the hydrolysis of the Sulfo-NHS ester group. The TCO group itself is generally stable in aqueous solutions but can be sensitive to thiols and certain metal ions.[5][6] The rate of hydrolysis of the Sulfo-NHS ester is highly dependent on the pH of the solution.[7]
Q3: What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C, desiccated, and protected from light.[8] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[9] For short-term storage of a few days to weeks, 0-4°C is acceptable.[8] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Aqueous solutions of the reagent should be prepared fresh and used immediately.
Hydrolysis of Sulfo-NHS Ester in Aqueous Solution
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| (Data is for general NHS esters and is a close approximation for Sulfo-NHS esters)[7] |
Troubleshooting Guide
Issue 1: Low or no labeling of the protein with the TCO group.
-
Possible Cause 1: Hydrolysis of the Sulfo-NHS ester.
-
Possible Cause 2: Inactive protein or antibody.
-
Solution: Ensure that the protein of interest is in a suitable buffer for conjugation and has not been denatured. Perform a protein concentration assay before and after conjugation to check for protein loss.
-
-
Possible Cause 3: Suboptimal reaction conditions.
Issue 2: Precipitation of the protein during the conjugation reaction.
-
Possible Cause 1: High concentration of organic solvent.
-
Solution: Minimize the volume of DMSO or DMF used to dissolve the this compound. Typically, the final concentration of the organic solvent in the reaction mixture should not exceed 10%.
-
-
Possible Cause 2: Protein instability at the reaction pH.
-
Solution: Ensure that the chosen reaction buffer and pH are compatible with the stability of your protein. If necessary, perform a buffer screen to identify optimal conditions.
-
Issue 3: The TCO-labeled protein is not reacting with the tetrazine probe.
-
Possible Cause 1: Isomerization of the TCO group.
-
Solution: The TCO group can isomerize to the unreactive cis-cyclooctene (CCO) over time, especially in the presence of thiols or certain metal ions.[6] Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) after the TCO labeling step. If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffers.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: The PEG2 spacer is designed to minimize steric hindrance, but for some proteins, a longer spacer may be required.[2] Consider using a TCO-PEGn-Sulfo-NHS ester with a longer PEG chain.
-
Experimental Protocols
Protocol for Antibody Labeling with this compound
This protocol is adapted from a standard antibody conjugation procedure and is a good starting point for optimization.[9]
Materials:
-
Antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.
-
Exchange the antibody into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.[2]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. This should be done immediately before use.[2]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS ester.[2]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-labeled Antibody:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using methods to quantify the TCO group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing reactions of this compound in an aqueous buffer.
Caption: Experimental workflow for labeling an antibody with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanocomposix.com [nanocomposix.com]
- 8. medkoo.com [medkoo.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
Technical Support Center: TCO-PEG2-Sulfo-NHS Ester Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing cell viability issues with TCO-PEG2-Sulfo-NHS ester labeling.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in this compound?
A1: Each part of the molecule has a specific role:
-
TCO (trans-cyclooctene): This is a reactive group that participates in a bioorthogonal click chemistry reaction with a tetrazine-modified molecule. This reaction is very fast and specific, allowing for efficient labeling.
-
PEG2 (polyethylene glycol linker): The PEG linker increases the hydrophilicity and water solubility of the molecule.[1] It also provides a flexible spacer that can reduce steric hindrance during the labeling reaction.[2][3] PEGylation is also known to reduce the cytotoxicity of conjugated molecules.
-
Sulfo-NHS ester: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on proteins to form a stable amide bond.[4] The sulfo group makes the molecule water-soluble and membrane-impermeable, which is ideal for labeling cell surface proteins.[5]
Q2: What is the optimal concentration of this compound for live cell labeling?
A2: The optimal concentration is highly dependent on the cell type, the density of target proteins on the cell surface, and specific experimental conditions. A good starting point for optimization is in the low micromolar range (e.g., 1-10 µM).[4] It is crucial to perform a concentration titration to find the ideal concentration that provides a high signal-to-noise ratio while maintaining good cell viability.
Q3: What is the recommended buffer and pH for the labeling reaction?
A3: The labeling reaction with NHS esters is pH-dependent. The optimal pH range is between 7.2 and 8.5.[6] A common choice is phosphate-buffered saline (PBS) at pH 7.4. Buffers that contain primary amines, such as Tris or glycine (B1666218), should be avoided as they will compete with the target proteins for reaction with the NHS ester, reducing labeling efficiency.[6]
Q4: How should I prepare and store this compound?
A4: this compound is sensitive to moisture and should be stored desiccated at -20°C.[7] To prepare a stock solution, dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture. Aqueous solutions of NHS esters are not stable and should be used immediately.
Q5: Why am I seeing low labeling efficiency?
A5: Low labeling efficiency can be due to several factors:
-
Hydrolysis of the NHS ester: The NHS ester can be hydrolyzed by water, rendering it inactive. Ensure you are using anhydrous solvents for stock solutions and prepare them fresh.
-
Incorrect pH: The pH of the reaction buffer should be between 7.2 and 8.5 for optimal reactivity with primary amines.[6]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target protein for the NHS ester.[6]
-
Low accessibility of primary amines on the target protein: The primary amines on your protein of interest may be sterically hindered.
Troubleshooting Guide
This guide addresses common issues encountered during live cell labeling experiments with this compound, with a focus on cell viability.
Problem 1: Poor Cell Viability or Cell Death
| Possible Cause | Recommended Solution |
| High concentration of this compound | Perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal. Start with a range of 1-10 µM and adjust as needed.[4] |
| Prolonged incubation time | Minimize the incubation time. An incubation period of 30-60 minutes at room temperature is often sufficient.[4] |
| Suboptimal buffer conditions | Ensure the labeling buffer is isotonic and at a physiological pH (7.2-7.4). Use a buffer that supports cell health, such as PBS or HBSS. |
| Presence of organic solvent (DMSO/DMF) | Minimize the final concentration of the organic solvent in the cell labeling medium. Ideally, it should be less than 0.5%. |
| Stressful cell handling | Handle cells gently throughout the procedure. Avoid harsh centrifugation steps and excessive pipetting. |
| Hydrolysis of Sulfo-NHS ester | While the hydrolysis product itself (N-hydroxysulfosuccinimide) is generally not considered highly toxic, high concentrations of the labeling reagent can lead to a drop in pH of the medium due to the release of this acidic byproduct, which can impact cell health. Ensure adequate buffering capacity of your labeling medium. |
Problem 2: Weak or No Labeling Signal
| Possible Cause | Recommended Solution |
| Suboptimal concentration of labeling reagent | Titrate the concentration of this compound to find the optimal concentration for your specific cell type and target. |
| Degradation of this compound | Prepare fresh stock solutions of the labeling reagent in anhydrous DMSO or DMF immediately before each experiment.[4] Store the solid reagent desiccated at -20°C.[7] |
| Inefficient reaction conditions | Ensure the pH of the labeling buffer is between 7.2 and 8.5.[6] Avoid buffers containing primary amines (e.g., Tris, glycine).[6] |
| Low abundance of target protein | Confirm the expression and surface availability of your target protein using an alternative method if possible. |
| Insufficient incubation time | Extend the incubation time, but be mindful of potential impacts on cell viability. Reactions can be run from 30 minutes to 2 hours.[4] |
Problem 3: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excessive concentration of labeling reagent | Reduce the concentration of this compound used for labeling.[4] |
| Non-specific binding | Increase the number and duration of washing steps after the labeling incubation.[4] Consider including a blocking step with a protein like BSA (Bovine Serum Albumin) before adding the labeling reagent.[4] |
| Cellular autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If it is significant, consider using a different imaging channel if possible. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Live Cell Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 25 µM[4] | Highly dependent on cell type and target abundance. Titration is essential. |
| Incubation Time | 30 - 60 minutes[4] | Minimize to maintain cell viability. |
| Incubation Temperature | Room Temperature to 37°C[4] | Use 37°C for live cells to maintain physiological conditions. |
| Cell Density | 5 x 10⁴ to 2 x 10⁵ cells/mL[4] | Adjust based on the imaging vessel and experimental needs. |
| Labeling Buffer | PBS or HBSS, pH 7.2-8.5 | Must be free of primary amines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF. For example, for a molecular weight of 528.51 g/mol , dissolve 5.28 mg in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.
Protocol 2: Live Cell Surface Labeling
-
Culture cells to the desired confluency in a suitable vessel for imaging.
-
Wash the cells twice with warm, amine-free buffer (e.g., PBS, pH 7.4).
-
(Optional Blocking Step) To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 37°C.[4]
-
Wash the cells once with warm, amine-free buffer.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed, amine-free buffer or complete cell culture medium. It is recommended to perform a titration to find the optimal concentration.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[4]
-
Remove the labeling solution.
-
Wash the cells three to five times with warm, amine-free buffer, with a 5-minute incubation for each wash, to remove unbound reagent.[4]
-
The cells are now ready for the subsequent tetrazine ligation step and imaging.
Protocol 3: Cell Viability Assessment Post-Labeling
It is recommended to perform a cell viability assay to determine the impact of the labeling procedure on your cells.
-
After the labeling and washing steps, replace the final wash solution with fresh, pre-warmed cell culture medium.
-
Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) under normal culture conditions.
-
Assess cell viability using a standard method, such as:
-
Trypan Blue Exclusion Assay: Collect the cells and stain with Trypan Blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Fluorescence-based Viability Assays: Use commercially available kits that employ fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide staining).
-
-
Compare the viability of the labeled cells to that of an unlabeled control group that has undergone the same handling and washing steps.
Visualizations
References
Impact of PEG linker length on TCO conjugation efficiency
Welcome to the technical support center for TCO (trans-cyclooctene) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of PEG linker length on TCO conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of a PEG linker in TCO conjugation?
A1: Polyethylene glycol (PEG) linkers are flexible, hydrophilic spacers used in bioconjugation to connect a TCO moiety to a molecule of interest, such as a protein or antibody.[1] Their primary functions include:
-
Improving Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[][3]
-
Reducing Steric Hindrance: The flexible spacer minimizes steric hindrance, allowing for more efficient conjugation between the TCO and its tetrazine partner.[1][4]
-
Enhancing Stability and Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation can protect the conjugate from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[1][][5]
Q2: How does PEG linker length affect TCO conjugation efficiency?
A2: The length of the PEG linker can significantly impact conjugation efficiency. While longer PEG chains can improve solubility and flexibility, they may also introduce their own challenges.[6] Shorter PEG linkers (e.g., PEG2-PEG12) are often used for compact labeling.[7] One study found that incorporating a 4-unit PEG chain increased TCO reactivity by more than fourfold.[8] However, excessively long linkers might decrease the interaction between TCO and tetrazine.[9] The optimal length often needs to be determined empirically for each specific application.
Q3: What are the ideal reaction conditions for TCO-tetrazine ligation?
A3: TCO-tetrazine ligation is a bioorthogonal reaction known for its fast kinetics and compatibility with biological systems.[10][11] Key reaction conditions include:
-
pH: The reaction is efficient over a broad pH range of 6 to 9.[12][13] For NHS ester-based labeling of primary amines, a pH of 7-9 is recommended.[4][6]
-
Temperature: The reaction proceeds rapidly at room temperature, often completing within 30 to 60 minutes.[14] For some applications, incubation can be extended or performed at 4°C or 37°C.[12][14]
-
Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to ensure complete conjugation of the TCO-labeled molecule.[4][12][14]
-
Catalyst: The TCO-tetrazine reaction is catalyst-free, which is a significant advantage for in vivo and live-cell applications.[11][14]
Q4: How can I monitor the progress of the TCO-tetrazine conjugation reaction?
A4: The progress of the reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic tetrazine absorbance peak, which is typically between 510 and 550 nm.[12][13]
Troubleshooting Guide
Problem: Low or No Conjugation of TCO-labeled molecule with Tetrazine partner.
| Possible Cause | Recommended Solution |
| Hydrophobicity of TCO Moiety | The TCO group can sometimes "hide" in hydrophobic pockets of a protein, making it inaccessible. Incorporating a hydrophilic PEG linker can mitigate this by increasing solubility and exposure of the TCO group.[15] |
| Inactive TCO or Tetrazine Reagents | NHS esters used for labeling are moisture-sensitive and can hydrolyze.[16] Ensure reagents are stored properly and brought to room temperature before opening. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[16][17] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) if using NHS ester chemistry.[14][16] |
| Steric Hindrance | The TCO group may be sterically hindered. Using a longer PEG linker can provide the necessary spacing for efficient reaction.[1][4] |
| Incorrect Stoichiometry | An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. Empirically optimize the molar ratio, often starting with a slight excess of the tetrazine component.[14] |
Problem: Aggregation of the Conjugate.
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Conjugate | The final conjugate may be prone to aggregation, especially with high drug-to-antibody ratios (DARs) in ADCs.[5] |
| Buffer Conditions | Screen different buffer compositions and pH levels to find conditions that minimize aggregation. Consider including excipients like polysorbate 20 or sucrose (B13894) for improved stability.[15] |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to aggregation. Aliquot the final conjugate into single-use volumes.[15] |
Quantitative Data
Table 1: TCO-Tetrazine Reaction Kinetics and Conditions
| Parameter | Value/Range | Notes | Reference(s) |
| Second-Order Rate Constant (k) | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range for TCO-tetrazine ligation.[12][13] | [12][13] |
| > 800 M⁻¹s⁻¹ | General TCO with tetrazine.[4] | [4] | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [12] | |
| Reaction pH | 6 - 9 | For TCO-tetrazine ligation in PBS buffer.[12][13] | [12][13] |
| 7 - 9 | For TCO-NHS ester reaction with primary amines.[6][12] | [6][12] | |
| Reaction Temperature | Room Temperature (25°C), 4°C, or 37°C | Dependent on the specific application and reactants.[12] | [12] |
| Reaction Time | 30 minutes - 2 hours | For protein-protein conjugation.[4][12] | [4][12] |
| 10 - 60 minutes | At room temperature for TCO-tetrazine ligation.[16] | [16] | |
| Molar Excess of Tetrazine | 1.05 - 1.5 molar equivalents | Recommended for optimal results.[4][12] | [4][12] |
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-PEG-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an NHS ester-functionalized PEG linker.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4][14]
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Spin desalting columns[4]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the amine-free reaction buffer using a spin desalting column.[12]
-
Prepare TCO-PEG-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[4][17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[4]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester by passing the reaction mixture through a spin desalting column.[4][12] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)[14]
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
-
Conjugation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A 1.05-1.5 molar excess of the tetrazine-labeled molecule is recommended.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[4][14] The reaction can be monitored by measuring the decrease in tetrazine absorbance around 520 nm.[13]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.[12]
Visualizations
Caption: Experimental workflow for TCO-tetrazine conjugation.
Caption: Troubleshooting logic for low TCO conjugation efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. escholarship.org [escholarship.org]
- 9. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. furthlab.xyz [furthlab.xyz]
Validation & Comparative
TCO-PEG2-Sulfo-NHS Ester vs. Standard TCO-NHS Ester: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of crosslinker is a critical determinant of experimental success. This guide provides an objective comparison of two amine-reactive TCO (trans-cyclooctene) labeling reagents: TCO-PEG2-Sulfo-NHS ester and the standard TCO-NHS ester. By examining their performance based on available experimental data, this document aims to inform the selection of the optimal reagent for specific bioconjugation applications.
The shared core of both molecules is the TCO moiety, which participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules, and an N-hydroxysuccinimide (NHS) ester that efficiently reacts with primary amines on proteins and other biomolecules. The key distinctions arise from the incorporation of a polyethylene (B3416737) glycol (PEG) spacer and a sulfonate group in the this compound, enhancements designed to improve its utility in aqueous environments commonly used for biological samples.
Performance Comparison
The primary advantages of this compound over the standard TCO-NHS ester lie in its enhanced hydrophilicity, which translates to improved solubility in aqueous buffers, and a reduction in steric hindrance during conjugation. These features can lead to higher reaction efficiencies and a lower propensity for protein aggregation.
Quantitative Data Summary
| Feature | This compound | Standard TCO-NHS Ester | Key Advantages of this compound |
| Water Solubility | Higher, readily soluble in aqueous buffers | Lower, often requires co-solvents like DMSO or DMF | Enables reactions in fully aqueous systems, minimizing protein denaturation and aggregation.[1] |
| Reaction Efficiency | Potentially higher due to reduced steric hindrance and improved solubility | Can be limited by poor aqueous solubility and steric hindrance | The PEG spacer provides a flexible arm, potentially leading to more efficient labeling of accessible amines.[2] |
| Hydrolysis Rate (NHS Ester Stability) | Similar to other Sulfo-NHS esters; half-life is pH-dependent | Similar to other NHS esters; half-life is pH-dependent (e.g., 4-5 hours at pH 7, 10 minutes at pH 8.6).[3] | The sulfo group does not significantly alter the intrinsic hydrolysis rate of the NHS ester but allows the reaction to be performed efficiently at physiological pH.[1] |
| Propensity for Protein Aggregation | Lower, due to the hydrophilic nature of the PEG and sulfo groups | Higher, the hydrophobic nature of the TCO group can promote aggregation when conjugated to proteins. | The hydrophilic modifications help to maintain protein solubility throughout the conjugation process.[1] |
Key Structural and Mechanistic Differences
The fundamental distinction between the two reagents is the presence of the PEG2 spacer and the sulfo group in the this compound.
Caption: Chemical structures of Standard TCO-NHS Ester and this compound.
The PEG spacer in this compound acts as a flexible, hydrophilic linker.[2] This spacer physically separates the reactive TCO group from the biomolecule's surface, which can minimize steric hindrance and allow for more efficient reaction with a tetrazine-modified partner. The sulfo group on the NHS ring dramatically increases the reagent's water solubility, a significant advantage for bioconjugation reactions that are typically performed in aqueous buffers.[1] This enhanced solubility can prevent the aggregation of proteins that may occur when using more hydrophobic reagents.[1]
Experimental Workflows and Signaling Pathways
The overall experimental workflow for using both reagents is similar, involving the reaction of the NHS ester with primary amines on the target biomolecule, followed by the bioorthogonal reaction of the incorporated TCO group with a tetrazine-labeled molecule.
References
A Head-to-Head Comparison of TCO-PEG2-Sulfo-NHS Ester and DBCO-NHS Ester for Bioconjugation
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving field of bioconjugation, the choice of crosslinking chemistry is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging. This guide provides a comprehensive comparison of two prominent amine-reactive bioorthogonal handles: TCO-PEG2-Sulfo-NHS ester and DBCO-NHS ester. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This is achieved by utilizing functional groups that are abiotic and mutually reactive. The two-step bioconjugation strategy typically involves the initial modification of a biomolecule with a bioorthogonal handle, followed by a highly specific "click" reaction with a complementary partner. This approach is central to targeted drug delivery, in vivo imaging, and the construction of complex biomolecular architectures.
This guide focuses on two widely used N-hydroxysuccinimide (NHS) esters that enable the facile labeling of primary amines (e.g., lysine (B10760008) residues on proteins) with either a trans-cyclooctene (B1233481) (TCO) or a dibenzocyclooctyne (DBCO) moiety. These moieties then serve as reactive handles for subsequent bioorthogonal reactions.
Chemical Properties and Reaction Mechanisms
Both this compound and DBCO-NHS ester are heterobifunctional crosslinkers. The NHS ester group reacts with primary amines under mild pH conditions (typically pH 7.2-8.5) to form a stable amide bond.[1][] The key difference between the two reagents lies in their bioorthogonal reactive group and the nature of the spacer arm.
This compound incorporates a highly strained trans-cyclooctene (TCO) group. The presence of a short polyethylene (B3416737) glycol (PEG2) spacer and a sulfonate group significantly enhances its hydrophilicity, making it readily soluble in aqueous buffers and reducing the potential for aggregation of the labeled biomolecule.[][3][4] The TCO group undergoes an extremely rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[5][6]
DBCO-NHS ester (also known as ADIBO-NHS ester) features a dibenzocyclooctyne (DBCO) moiety.[7] This reagent is inherently more hydrophobic than its TCO-PEG2-Sulfo counterpart.[8] The DBCO group reacts with an azide (B81097) partner via a strain-promoted alkyne-azide cycloaddition (SPAAC).[7]
Below is a diagram illustrating the two-step bioconjugation workflow for both reagents.
Quantitative Performance Comparison
The choice between TCO and DBCO chemistries often hinges on reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. The following tables summarize key quantitative data for these parameters.
Table 1: Reaction Kinetics
The most striking difference between the two bioorthogonal reactions is their speed. The IEDDA reaction between TCO and tetrazine is significantly faster than the SPAAC reaction of DBCO and azide.[5][6][9]
| Feature | TCO-Tetrazine Ligation (IEDDA) | DBCO-Azide Ligation (SPAAC) |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ (up to 10⁶)[5][6] | ~1 - 2.1 M⁻¹s⁻¹[6][10] |
| Reaction Time | Seconds to minutes | Hours[11] |
| Required Concentration | Low (nM to low µM) | µM to mM |
| Catalyst Required | No | No |
Table 2: Stability and Hydrophilicity
The stability of the bioorthogonal handle and the hydrophilicity of the linker are critical for in vivo applications and for maintaining the integrity of the labeled biomolecule.
| Feature | This compound | DBCO-NHS Ester |
| Reactive Moiety Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO)[12]. Can be sensitive to thiols and copper[12][13]. | DBCO is generally stable but can react with thiols (e.g., glutathione) with a half-life of ~71 minutes[13][14]. |
| Linker Hydrophilicity | High, due to PEG2 and sulfonate group[]. Improves water solubility and reduces aggregation[3][4]. | Low (inherently hydrophobic)[8]. Can lead to aggregation of labeled proteins[14]. |
| Resulting Conjugate Stability | Stable dihydropyridazine (B8628806) linkage | Stable triazole linkage |
| Storage of NHS Ester | Store at -20°C, sensitive to moisture[15]. | Store at -20°C, sensitive to moisture[1][11]. |
Experimental Protocols
Detailed methodologies for labeling antibodies are provided below. These protocols can be adapted for other proteins.
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of a TCO-NHS ester to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Adjust the pH of the antibody solution to 8.0-8.5 with a bicarbonate buffer to facilitate the reaction with primary amines.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance, or by using MALDI-TOF mass spectrometry.
-
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol outlines the labeling of an antibody with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
DBCO-NHS Ester Solution Preparation:
-
Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody. The final DMSO/DMF concentration should be below 20%.
-
Incubate at room temperature for 60 minutes or on ice for 2 hours.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction and incubate for 15 minutes.
-
Purify the DBCO-labeled antibody using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).
-
Discussion and Recommendations
The choice between this compound and DBCO-NHS ester depends heavily on the specific application.
This compound is the superior choice for applications requiring:
-
Extremely fast kinetics: Ideal for in vivo imaging and labeling of low-abundance targets where rapid capture is essential.[6]
-
High hydrophilicity: The PEG-Sulfo linker minimizes aggregation and improves the pharmacokinetic profile of the bioconjugate.[][3] This is particularly important when working with hydrophobic payloads or when high degrees of labeling are desired.
-
Low reagent concentrations: The rapid reaction rate allows for efficient conjugation even at low concentrations, conserving valuable reagents.
DBCO-NHS ester may be suitable for:
-
Applications where reaction speed is not the primary concern.
-
Situations where the inherent hydrophobicity of the DBCO moiety is not a significant drawback.
-
When working with systems where the potential instability of the TCO group is a concern.
It is important to note that the hydrophobicity of the DBCO linker can be mitigated by using versions that incorporate PEG spacers (e.g., DBCO-PEG4-NHS ester).[11] However, the fundamental kinetic advantage of the TCO-tetrazine ligation remains.
Conclusion
Both this compound and DBCO-NHS ester are powerful tools for bioconjugation. This compound offers unparalleled reaction speed and hydrophilicity, making it the reagent of choice for demanding in vivo applications. DBCO-NHS ester, while slower, provides a reliable and well-established method for copper-free click chemistry. Researchers should carefully consider the kinetic, stability, and solubility requirements of their specific system to make an informed decision.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 8. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 9. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medkoo.com [medkoo.com]
A Comparative Guide to Amine Labeling Chemistries for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of primary amines on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins, is a cornerstone of bioconjugation.[1][2][3] N-hydroxysuccinimide (NHS) esters, like the TCO-PEG2-Sulfo-NHS ester, are widely used for this purpose due to their ability to form stable amide bonds under mild conditions.[4][] However, the specific application often dictates the need for alternative strategies that may offer advantages in stability, reactivity, or specificity. This guide provides an objective comparison of alternatives to this compound, focusing on both the amine-reactive chemistry and the bioorthogonal handle.
Part 1: Alternatives to NHS Ester Chemistry for Amine Labeling
While NHS esters are effective, their susceptibility to hydrolysis, particularly at alkaline pH, can reduce labeling efficiency.[2][6] Several alternative functional groups exist for targeting primary amines, each with distinct properties.
Key Amine-Reactive Chemistries:
-
Tetrafluorophenyl (TFP) Esters: TFP esters are active esters that, like NHS esters, react with primary amines to form stable amide bonds. A key advantage is their increased stability in aqueous solutions compared to NHS esters, making them less prone to hydrolysis during conjugation reactions.[6][7] This allows for more controlled and efficient labeling, often over a wider pH range (pH 7-9).[7][8]
-
Isothiocyanates (ITC): These reagents react with primary amines to form a thiourea (B124793) linkage. While commonly used, the resulting thiourea bond has been reported to be less stable over time compared to the amide bond formed by NHS or TFP esters.[9][10]
-
Aldehydes (Reductive Amination): Aldehydes react with primary amines to form an initial Schiff base (imine), which is then reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage. This two-step process is highly specific and provides a very stable bond.
A summary of the performance characteristics of these key amine-reactive groups is presented below.
Table 1: Comparison of Amine-Reactive Functional Groups
| Feature | NHS Esters | TFP Esters | Isothiocyanates (ITC) | Aldehydes (Reductive Amination) |
| Reactive Group | N-Hydroxysuccinimide Ester | Tetrafluorophenyl Ester | Isothiocyanate | Aldehyde |
| Resulting Bond | Amide | Amide | Thiourea | Secondary Amine |
| Bond Stability | High | High | Moderate | Very High |
| Optimal pH | 7.2 - 8.5[2] | 7.0 - 9.0[8] | 9.0 | 6.0 - 7.0 (for reduction) |
| Key Advantage | Widely used, well-established | Higher hydrolytic stability | High reactivity | Forms highly stable bond |
| Key Disadvantage | Susceptible to hydrolysis | Higher hydrophobicity | Less stable bond over time | Two-step reaction required |
| Side Reactions | Hydrolysis is the main competitor[2] | Hydrolysis (slower than NHS) | Can react with other nucleophiles | Schiff base can be reversible if not reduced |
Part 2: Alternatives to the TCO-Tetrazine Bioorthogonal Pair
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, making it ideal for in vivo applications where concentrations are low.[11][12][13] However, other bioorthogonal reaction pairs can be advantageous depending on the experimental context, such as the need for multiplexed labeling.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves an azide-functionalized molecule and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO or DIBO). SPAAC is highly bioorthogonal and widely used, though its reaction rates are generally slower than the TCO-tetrazine ligation.[11] The mutual orthogonality of SPAAC and TCO-tetrazine reactions allows for simultaneous, multi-target labeling in the same biological system.[11]
Table 2: Comparison of Bioorthogonal Reaction Pairs
| Feature | TCO + Tetrazine (IEDDA) | Cyclooctyne (e.g., DBCO) + Azide (SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Azide-Alkyne Cycloaddition |
| Reaction Rate | Extremely Fast (up to 10^6 M⁻¹s⁻¹)[13] | Fast (up to ~1 M⁻¹s⁻¹) |
| Key Advantage | Unprecedented speed, ideal for in vivo use[14] | Highly bioorthogonal, widely used, enables multiplexing with IEDDA[11] |
| Key Disadvantage | TCO can be prone to isomerization or hydrophobic interactions[14] | Slower kinetics compared to TCO-tetrazine |
Below is a diagram illustrating the general workflow for labeling a protein with a bioorthogonal handle and subsequent detection.
Caption: General workflow for two-step protein labeling via amine-reactive chemistry and bioorthogonal ligation.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with an NHS Ester
This protocol is a typical procedure for labeling IgG antibodies.[15]
-
Antibody Preparation: Dissolve the antibody in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline, PBS) at a pH of 8.3-8.5.[1][16] The recommended antibody concentration is 2-10 mg/mL for optimal results.[16]
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive NHS ester (e.g., TCO-PEG2-Sulfo-NHS) in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[15][17]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[16]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8][17] Incubate for 15-30 minutes.
-
Purification: Separate the labeled antibody from unreacted reagent using a desalting column (spin or gravity-flow size exclusion chromatography) equilibrated with a suitable storage buffer like PBS.[15][17]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the attached label.
Protocol 2: General Procedure for Antibody Labeling with a TFP Ester
This protocol is adapted for TFP esters, which are more stable in solution.
-
Antibody Preparation: Prepare the antibody solution as described in Protocol 1. TFP esters are efficient over a broader pH range (7-9).[8]
-
Reagent Preparation: Dissolve the TFP ester (e.g., a DBCO-PEG-TFP ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the TFP reagent to the protein solution. The higher molar excess is recommended for more dilute protein samples (< 5 mg/mL).[8] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
Quenching and Purification: Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the labeled antibody.
The logical relationship between choosing an amine-reactive group and a bioorthogonal pair is depicted in the diagram below.
Caption: Decision tree for selecting an amine labeling and bioorthogonal reaction strategy.
Conclusion
The selection of an appropriate amine labeling reagent requires careful consideration of the experimental goals. While this compound is a powerful tool, alternatives can provide significant advantages. TFP esters offer enhanced stability against hydrolysis, potentially leading to higher and more consistent labeling yields. For the bioorthogonal component, the choice between the rapid TCO-tetrazine ligation and the versatile SPAAC chemistry depends on the specific demands of the application, such as the need for speed in in vivo imaging or the requirement for multiplexed labeling capabilities. By understanding the properties of these alternative chemistries, researchers can optimize their bioconjugation strategies for improved performance and outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. IF Labeling Protocol [protocols.io]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. furthlab.xyz [furthlab.xyz]
Axial vs. Equatorial TCO-NHS Esters: A Reactivity Comparison for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents is critical to the success of their experiments. Trans-cyclooctene (TCO)-N-hydroxysuccinimide (NHS) esters are widely used for the modification of amine-containing molecules, enabling their subsequent bioorthogonal ligation with tetrazines. A key determinant of their utility is the stereochemistry of the substituent on the TCO ring, which can be either axial or equatorial. This guide provides an objective comparison of the reactivity of axial and equatorial TCO-NHS esters, supported by experimental data, to aid in the selection of the most appropriate reagent.
The reactivity of TCO derivatives in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines is significantly influenced by the conformation of the TCO ring. The axial and equatorial isomers of TCO-NHS esters exhibit distinct reactivity profiles, with the axial isomer generally demonstrating substantially higher reaction rates.
Reactivity Comparison
Experimental data consistently shows that axial TCO derivatives are significantly more reactive than their equatorial counterparts.[1][2] This increased reactivity can be attributed to the higher ground-state energy and greater ring strain of the axial conformer, which is relieved upon cycloaddition with a tetrazine. Some studies report up to a 10-fold increase in reactivity for axial TCO derivatives compared to the corresponding equatorial isomers.[1][3]
A new class of TCOs, termed 'a-TCOs', have been developed and demonstrate even greater reactivity than the conventional axial isomers of 5-hydroxy-trans-cyclooctene.[4][5]
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with a 3,6-dipyridyl-s-tetrazine derivative, providing a quantitative comparison of their reactivities.
| TCO Derivative | Isomer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 5-hydroxy-trans-cyclooctene | Axial | 70,000 ± 1,800 |
| 5-hydroxy-trans-cyclooctene | Equatorial | 22,400 ± 40 |
| a-TCO derivative | - | 150,000 ± 8,000 |
| trans-Cyclooctene (parent) | - | ~2,000 |
Data sourced from multiple studies and compiled for comparison.[2][4][5]
Stability Considerations
While axial TCO derivatives offer the advantage of faster reaction kinetics, they are also reported to undergo cis-trans isomerization to the unreactive cis-cyclooctene isomer at a faster rate compared to equatorial TCO derivatives.[1][6] This deactivation pathway is a crucial factor to consider, especially for applications requiring long-term stability of the TCO-modified molecule.
Experimental Protocols
The following are generalized protocols for the key experimental steps involved in utilizing TCO-NHS esters for bioconjugation.
Protocol 1: Labeling of Primary Amines with TCO-NHS Ester
This protocol outlines the general procedure for modifying a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester (axial or equatorial)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.
Protocol 2: TCO-Tetrazine Ligation Reaction
This protocol describes the bioorthogonal reaction between a TCO-modified molecule and a tetrazine-labeled probe.
Materials:
-
TCO-modified molecule
-
Tetrazine-labeled probe
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-modified molecule and the tetrazine-labeled probe in the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified molecule and the tetrazine-labeled probe. A 1.1 to 2-fold molar excess of the more abundant reagent is recommended.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.
-
Analysis: The resulting conjugate can be analyzed by various methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the label.
Visualizing the Concepts
To better understand the concepts discussed, the following diagrams illustrate the structural differences and experimental workflows.
Caption: Structural comparison of axial and equatorial TCO isomers.
Caption: Experimental workflow for protein labeling and ligation.
Conclusion
The choice between axial and equatorial TCO-NHS esters depends on the specific requirements of the application. For experiments demanding rapid kinetics, such as in vivo imaging or labeling of low-abundance targets, the higher reactivity of the axial isomer is a distinct advantage.[1][2] However, for applications where long-term stability of the functionalized molecule is paramount, the slower deactivation rate of the equatorial isomer may be preferable. The development of even more reactive and stable TCO analogs, such as the a-TCOs, further expands the toolkit available to researchers for advanced bioconjugation strategies.[4]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4262887A1 - Trans-cyclooctenes with high reactivity and favorable physiochemical properties - Google Patents [patents.google.com]
- 6. research.tue.nl [research.tue.nl]
A Researcher's Guide to Calculating the Degree of Labeling for TCO-PEG2-Sulfo-NHS Ester
For scientists and professionals in drug development, accurately determining the Degree of Labeling (DOL) is a critical step in the bioconjugation process. The DOL, representing the average number of labels conjugated to a protein or antibody, directly impacts the efficacy, stability, and functionality of the final conjugate. This guide provides a comprehensive comparison of methods to calculate the DOL for molecules labeled with TCO-PEG2-Sulfo-NHS ester, a popular linker used in creating targeted therapeutics and diagnostics.
This compound facilitates the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amines on a biomolecule via a stable amide bond formed by the N-hydroxysuccinimide (NHS) ester. The TCO group can then participate in a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-labeled molecule.
A primary challenge in determining the DOL for this compound is the absence of a significant chromophore in the TCO-PEG2 portion of the linker, making direct spectrophotometric quantification difficult. This guide explores both indirect spectrophotometric methods and advanced analytical techniques to overcome this challenge.
Comparison of DOL Calculation Methods
The choice of method for DOL determination depends on the available equipment, the desired accuracy, and the specific application of the bioconjugate. Below is a comparison of common approaches.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Indirect Spectrophotometry (via Tetrazine Reaction) | Two-step process: 1) Labeling with this compound. 2) Reaction of the TCO-labeled protein with a chromophoric or fluorophoric tetrazine derivative. DOL is calculated based on the absorbance of the tetrazine-dye. | - Utilizes standard laboratory spectrophotometers.- Relatively straightforward calculations. | - Indirect measurement.- Requires an additional reaction and purification step.- Assumes complete reaction of the TCO groups with the tetrazine. | Routine characterization in labs with standard equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the labeled protein from the unlabeled protein and free label based on size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase, RP-HPLC). The DOL can be inferred from the shift in retention time and peak integration. | - Provides information on the distribution of labeled species.- Can separate different degrees of labeling.- High sensitivity and resolution.[1][2] | - Requires specialized HPLC equipment.- Method development can be time-consuming.- May not provide an absolute DOL without appropriate standards. | In-depth characterization of conjugate purity and heterogeneity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the labeled protein. The increase in mass corresponds to the number of attached this compound molecules. Techniques like MALDI-TOF and ESI-MS are commonly used. | - Provides a direct and accurate measurement of the DOL.- Can identify specific sites of labeling (with further analysis).- High sensitivity.[3] | - Requires expensive mass spectrometry equipment.- Data analysis can be complex, especially for heterogeneous samples.[3] | High-resolution characterization for research and quality control. |
| Charged Aerosol Detection (CAD) | A detector used with HPLC that provides a near-universal response to non-volatile analytes, independent of their optical properties. It can quantify the amount of PEGylated protein. | - Overcomes the lack of a chromophore in the PEG linker.- Can be coupled with 2D-LC for enhanced separation and quantification.[1][2] | - Requires a specialized detector.- Response can be influenced by mobile phase composition. | Quantification of PEGylated species when UV detection is not feasible. |
Experimental Protocols
Method 1: Indirect Spectrophotometric DOL Calculation
This protocol involves a two-step process: initial labeling with the this compound, followed by a reaction with a tetrazine-dye to allow for colorimetric or fluorometric quantification.
Step 1: Labeling Protein with this compound
-
Protein Preparation : Prepare the protein (e.g., an antibody) at a concentration of 2-10 mg/mL in an amine-free buffer at pH 8.0-9.0.[4] Commonly used buffers include 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer.[5][6] Avoid buffers containing primary amines like Tris or glycine.[4][6]
-
Reagent Preparation : Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
Labeling Reaction : Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[6]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification : Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[4][7]
Step 2: Reaction with Tetrazine-Dye and DOL Calculation
-
Tetrazine-Dye Reaction : To the purified TCO-labeled protein, add a 3-5 fold molar excess of a tetrazine-functionalized dye (e.g., Tetrazine-Sulfo-Cy5).
-
Incubation : Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.[8]
-
Purification : Remove the unreacted tetrazine-dye using a desalting column or dialysis.[7]
-
Spectrophotometric Measurement :
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the dye.
-
If the initial absorbance is too high, dilute the sample and record the dilution factor.[7]
-
-
DOL Calculation :
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
Calculate the corrected absorbance of the protein at 280 nm. The dye also contributes to the absorbance at 280 nm, so this must be corrected for: A_protein = A₂₈₀ - (Aₘₐₓ × CF) where CF is the correction factor for the dye at 280 nm (CF = A₂₈₀ of dye / Aₘₐₓ of dye).
-
Calculate the protein concentration: Protein Concentration (M) = A_protein / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the Degree of Labeling: DOL = Moles of Dye / Moles of Protein = Dye Concentration / Protein Concentration
-
An optimal DOL for antibodies is generally between 2 and 10.[4][9]
Method 2: DOL Determination by Mass Spectrometry
-
Sample Preparation : Prepare the TCO-labeled and purified protein as described in Step 1 of the indirect spectrophotometric method.
-
Mass Analysis : Analyze the sample using MALDI-TOF or ESI-MS.
-
Data Interpretation :
-
The mass spectrum will show a distribution of peaks.
-
The mass of the unlabeled protein will be the peak with the lowest mass.
-
Each subsequent peak will have a mass increase corresponding to the addition of one this compound molecule (Molecular Weight = 506.52 g/mol ).[10]
-
The average DOL can be calculated from the weighted average of the different labeled species observed in the spectrum.
-
Visualizing the Workflows
The following diagrams illustrate the key experimental workflows for determining the DOL of this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. medkoo.com [medkoo.com]
A Researcher's Guide to Validating TCO-PEG2-Sulfo-NHS Ester Conjugations
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostic tools. This guide provides a comprehensive comparison of methods to validate the conjugation of TCO-PEG2-Sulfo-NHS ester to proteins, offering detailed experimental protocols and data to ensure the reliability and reproducibility of your bioconjugation strategies.
The this compound is a popular heterobifunctional crosslinker used in bioconjugation. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, while the trans-cyclooctene (B1233481) (TCO) group enables a bioorthogonal "click" reaction with tetrazine-functionalized molecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The sulfonate group on the NHS ring further increases water solubility, making it an ideal reagent for reactions in aqueous buffers.
Validating the success of the conjugation is paramount to understanding the stoichiometry of the final conjugate and ensuring its functionality. This guide explores several robust methods for this purpose.
Comparative Analysis of Validation Methods
A variety of analytical techniques can be employed to confirm and quantify the conjugation of this compound. The choice of method will depend on the available equipment, the nature of the protein, and the desired level of detail.
| Validation Method | Principle | Key Performance Indicators | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the protein and, if the TCO-linker or a subsequent click-reacted molecule has a chromophore, allows for the determination of the Degree of Labeling (DOL). | Degree of Labeling (DOL) | Rapid, simple, and requires standard laboratory equipment.[1][2][3][4] | Indirect method; accuracy depends on the extinction coefficients of the protein and the chromophore. Can be confounded by overlapping absorbance spectra. |
| Mass Spectrometry (MALDI-TOF) | Measures the mass-to-charge ratio of the protein before and after conjugation, allowing for the direct determination of the number of attached linkers. | Mass shift corresponding to the addition of TCO-PEG2-Sulfo-NHS moieties. | Provides direct and accurate determination of the number of conjugated linkers and can identify different species in a heterogeneous mixture.[5][6][7][8] | Requires specialized equipment and expertise. May not be suitable for very large or complex proteins. |
| HPLC-Based Methods (RP-HPLC, HIC) | Separates the unconjugated protein from the conjugated species based on differences in hydrophobicity or size. | Appearance of new peaks corresponding to the conjugate, and a decrease in the unconjugated protein peak. | Can provide information on the purity of the conjugate and the presence of different conjugated species. Can be used to monitor reaction progress.[9][10][11][12] | Requires method development for each specific protein conjugate. May not provide the exact number of attached linkers without mass spectrometry detection. |
| TNBS Assay | Quantifies the number of free primary amines on the protein before and after conjugation. The reduction in free amines corresponds to the number of conjugated linkers. | Percentage of modified primary amines. | A colorimetric assay that is relatively simple and does not require sophisticated equipment.[13][14][15][16][17] | Indirect method; can be influenced by the accessibility of amine groups and reaction conditions. |
| HILIC-UV Method | Quantifies the amount of hydrolyzed NHS or Sulfo-NHS in the reaction mixture, which is a byproduct of both conjugation and hydrolysis. | Concentration of free NHS or Sulfo-NHS. | A sensitive method to assess the reactivity of the NHS ester and monitor its hydrolysis over time.[18][19][20][21][22] | Indirectly assesses conjugation by measuring a byproduct; does not directly characterize the protein conjugate. |
Experimental Protocols
Here, we provide detailed protocols for the key validation methods.
Protocol 1: UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
This method is suitable when the TCO-linker is subsequently reacted with a chromophore-containing tetrazine.
Materials:
-
TCO-conjugated protein
-
Tetrazine-dye conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification: Remove excess, unreacted this compound and tetrazine-dye from the conjugated protein solution using a desalting column or dialysis.
-
Spectra Acquisition: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the dye.
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = (A280 - (A_max * CF)) / ε_protein where:
-
A280 is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's λmax.
-
CF is the correction factor (A280 of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application.[3]
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
Materials:
-
Unconjugated protein
-
TCO-conjugated protein
-
MALDI-TOF mass spectrometer
-
MALDI plate
-
Matrix solution (e.g., sinapinic acid for proteins >10,000 Da)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Desalt the protein samples to remove interfering salts.
-
Prepare the matrix solution (e.g., saturated sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA).
-
-
Spotting:
-
Mix the protein sample (unconjugated and conjugated) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI plate and let it air dry.
-
-
Data Acquisition:
-
Load the plate into the mass spectrometer.
-
Acquire the mass spectra in the appropriate mass range for your protein.
-
-
Data Analysis:
-
Determine the mass of the unconjugated protein.
-
Determine the mass of the conjugated protein. The mass shift will correspond to the mass of the TCO-PEG2-Sulfo-NHS linker (minus the NHS group) multiplied by the number of attached linkers.
-
Protocol 3: TNBS Assay for Quantifying Amine Modification
Materials:
-
Unconjugated protein (control)
-
TCO-conjugated protein
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% w/v in reaction buffer)
-
10% SDS solution
-
1 N HCl
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Prepare protein solutions (control and conjugated) at a concentration of 20-200 µg/mL in the reaction buffer.[13][16]
-
Reaction:
-
To 0.5 mL of each protein solution, add 0.25 mL of the TNBS solution.
-
Incubate at 37°C for 2 hours.[14]
-
-
Quenching: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[13]
-
Calculation: The percentage of modified amines can be calculated by comparing the absorbance of the conjugated sample to the unconjugated control. A standard curve using a known amine-containing compound can be used for absolute quantification.
Visualizing the Workflow
The following diagram illustrates the general workflow for this compound conjugation and its subsequent validation.
Caption: Conjugation and validation workflow.
Alternatives to this compound
While this compound is a versatile reagent, other amine-reactive chemistries are available.
-
TFP and PFP Esters: Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are alternatives to NHS esters that exhibit greater stability towards hydrolysis in aqueous solutions, potentially leading to more efficient and reproducible labeling.[23] However, they are generally more hydrophobic.
-
Isothiocyanates: These reagents also react with primary amines to form stable thiourea (B124793) linkages.
-
Site-Specific Labeling: For more controlled conjugation, methods targeting specific amino acids (e.g., maleimides for cysteines) or enzymatic labeling approaches can be employed. A method to convert NHS-esters to site-specific N-terminal cysteine labeling reagents using MESNA has also been described.[24]
The choice of conjugation reagent will depend on the specific requirements of the application, including the desired stability, solubility, and site-specificity of the final conjugate. Careful validation using the methods outlined in this guide is essential to ensure the quality and performance of your bioconjugates.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. cellmosaic.com [cellmosaic.com]
- 6. pcl.tamu.edu [pcl.tamu.edu]
- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 8. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 9. microdetection.cn [microdetection.cn]
- 10. cellmosaic.com [cellmosaic.com]
- 11. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 18. d-nb.info [d-nb.info]
- 19. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
TCO vs. Other Click Chemistry Reagents for In-Vivo Applications: A Comparative Guide
In the rapidly advancing field of bioconjugation, "click chemistry" has become an indispensable tool for researchers, scientists, and drug development professionals. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz) has garnered significant attention for its exceptional performance in living systems. This guide provides an objective comparison of TCO with other prominent click chemistry reagents for in-vivo applications, supported by quantitative data and detailed experimental methodologies.
The choice of a bioorthogonal reaction for in-vivo studies is critical and depends on several factors, including reaction kinetics, stability of the reagents and the resulting linkage, and overall biocompatibility. This guide will delve into a comparative analysis of TCO-based chemistry against other widely used methods such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Comparison of Key Click Chemistry Reactions
The efficacy of a click reaction in a biological environment is largely determined by its speed. The second-order rate constant (k₂) is a direct measure of this, and the TCO-tetrazine ligation exhibits remarkably fast kinetics, making it highly suitable for the low concentration conditions found in vivo.[1][2]
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Up to 10⁶[3][4] | ~1[1] | 10 - 10⁴[1] |
| Biocompatibility | Excellent (copper-free)[1][3] | Excellent (copper-free)[1] | Limited in vivo due to copper cytotoxicity[1] |
| Reaction Conditions | Aqueous media, room temperature[1] | Aqueous media, room temperature | Requires copper catalyst |
| Common Reagents | trans-cyclooctene (TCO), Tetrazine (Tz) | Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), Azide | Terminal Alkyne, Azide |
In-Depth Look at TCO and Its Alternatives
Trans-cyclooctene (TCO)
TCO is a strained alkene that displays exceptional reactivity with tetrazines in the IEDDA reaction.[3] This catalyst-free reaction is one of the fastest bioorthogonal reactions known, a critical advantage for in-vivo applications where reactant concentrations are inherently low.[2][5] The high specificity of TCO for tetrazines prevents side reactions with endogenous biomolecules, ensuring clean and specific labeling.[1] Furthermore, the reaction proceeds efficiently under physiological conditions, making it ideal for live-cell and whole-organism studies.[3] However, the stability of some TCO derivatives can be a concern, as they may undergo isomerization to the less reactive cis-cyclooctene isomer, potentially influenced by interactions with copper-containing proteins in vivo.[6][7][8] Researchers have developed more stable and highly reactive TCO derivatives to address this limitation.[6][7]
Strained Alkynes (e.g., DBCO, BCN) for SPAAC
Strain-promoted azide-alkyne cycloaddition is another powerful copper-free click reaction that utilizes strained cyclooctynes like DBCO and BCN to react with azides.[5] While SPAAC is highly bioorthogonal and widely used, its reaction kinetics are significantly slower than the TCO-tetrazine ligation.[9] This can be a limitation in time-critical in-vivo applications. The larger size of reagents like DBCO compared to a simple alkyne can also potentially affect the properties of the labeled biomolecule.[9]
Azides and Alkynes for CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition was one of the original "click" reactions. While it is highly efficient, the requirement of a copper catalyst poses a significant challenge for in-vivo applications due to the inherent cytotoxicity of copper.[1] This has largely limited its use to in-vitro and ex-vivo settings.
Key Applications In Vivo
The superior kinetics and biocompatibility of the TCO-tetrazine ligation have made it a premier choice for a variety of in-vivo applications:
-
Pretargeted Imaging: This is a powerful strategy where a TCO-modified targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site, and clear from circulation. Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent is administered, which then "clicks" with the TCO at the target, leading to a high signal-to-noise ratio for imaging modalities like PET and fluorescence imaging.[10][11][12]
-
Drug Delivery: TCO-tetrazine chemistry can be employed for targeted drug delivery and release. For instance, a "click-to-release" strategy can be designed where the bioorthogonal reaction triggers the cleavage of a linker and the release of a therapeutic agent at a specific site.[11][13]
-
Cell Labeling and Tracking: The ability to label cells in vivo without affecting their function is crucial for studying cell migration, immune responses, and the efficacy of cell-based therapies.[14]
Visualizing In-Vivo Click Chemistry Workflows
Pretargeted Imaging Workflow
Caption: Workflow for pretargeted in-vivo imaging using TCO-tetrazine click chemistry.
Logic for Optimizing In-Vivo Ligation
Caption: Key parameters influencing the success of in-vivo tetrazine ligation.[11][13]
Experimental Protocols
Protocol 1: Preparation of a TCO-Conjugated Antibody
This protocol outlines the general steps for conjugating a TCO-NHS ester to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in a buffer free of primary amines. The concentration should ideally be between 1-5 mg/mL.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[12]
Protocol 2: In-Vivo Pretargeted Tumor Imaging
This protocol provides a general workflow for a pretargeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody
-
Tetrazine-labeled imaging probe (e.g., Cy-tetrazine)
-
Sterile PBS
-
In-vivo imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection (e.g., tail vein). The dose should be optimized for each antibody, typically in the range of 1-5 mg/kg.[12]
-
Accumulation and Clearance Period: Allow 24 to 72 hours for the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This timing is dependent on the pharmacokinetics of the specific antibody.[12]
-
Administration of Tetrazine Probe: Dissolve the tetrazine-labeled imaging probe in sterile PBS and administer it via intravenous injection.
-
In-Vivo Fluorescence Imaging: Anesthetize the mice and acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using an in-vivo imaging system.[12]
Conclusion
For in-vivo applications, the TCO-tetrazine ligation stands out as a superior bioorthogonal reaction due to its exceptionally fast kinetics, excellent biocompatibility, and high specificity.[1] While other methods like SPAAC are valuable tools, the rapid reaction rates of TCO make it particularly well-suited for the dynamic and dilute environment of a living organism. The ability to perform clean and efficient conjugations at low concentrations has solidified the position of TCO as an invaluable reagent in preclinical research, with promising potential for clinical translation in diagnostics and therapeutics.[1][11] By understanding the quantitative differences and experimental considerations outlined in this guide, researchers can make informed decisions in selecting the optimal click chemistry for their in-vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. research.tue.nl [research.tue.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Sulfo-NHS vs. NHS Esters: A Comparative Guide for Bioconjugation in Aqueous Buffers
For researchers, scientists, and drug development professionals working with bioconjugation, the choice of crosslinking chemistry is critical to ensure efficiency, preservation of protein function, and reproducibility. N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules with primary amines. However, the emergence of their sulfonated counterparts, sulfo-NHS esters, has provided a valuable alternative, particularly for reactions conducted in aqueous buffers. This guide provides an objective comparison of sulfo-NHS and standard NHS esters, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.
The primary distinction between sulfo-NHS and NHS esters lies in the addition of a sulfonate group to the N-hydroxysuccinimide ring.[1] This modification significantly enhances the water solubility of sulfo-NHS esters, a key advantage in bioconjugation reactions that are typically performed in aqueous environments to maintain the native structure and function of proteins.[1][]
Key Advantages of Sulfo-NHS Esters
The principal benefit of using sulfo-NHS esters is their enhanced water solubility, which eliminates the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) that are often required to dissolve standard NHS esters.[1][3] The use of organic solvents can be detrimental to the stability and activity of sensitive proteins.[] Consequently, sulfo-NHS esters are the preferred choice for applications involving biomolecules that are prone to denaturation.[1]
Furthermore, the charged sulfonate group renders sulfo-NHS esters membrane-impermeable.[1][][4] This characteristic is particularly advantageous for specifically labeling cell surface proteins, as the reagent will not cross the cell membrane to react with intracellular components.[1] In contrast, standard NHS esters are membrane-permeable and can be used for intracellular labeling.[1][5]
Quantitative Comparison of Physicochemical and Reaction Properties
The following table summarizes the key quantitative differences between standard NHS and sulfo-NHS esters.
| Property | Standard NHS Ester | Sulfo-NHS Ester | References |
| Water Solubility | Low to insoluble | High | [1] |
| Organic Solvent Requirement | Yes (typically DMSO or DMF) | No | [1][3] |
| Membrane Permeability | Permeable | Impermeable | [1][4][5] |
| Effect on Conjugate Solubility | Decreases water-solubility | Increases or maintains water-solubility | [6][7][8] |
| Reaction pH for Amines | 7.0 - 9.0 | 7.0 - 9.0 | [3] |
| Hydrolysis Half-life at pH 7 | 4-5 hours | More stable than NHS esters | [5][6][7][8] |
| Hydrolysis Half-life at pH 8 | 1 hour | More stable than NHS esters | [6][7][8] |
| Hydrolysis Half-life at pH 8.6 | 10 minutes | More stable than NHS esters | [6][7][8] |
Reaction Mechanism and Workflow
The reaction of both NHS and sulfo-NHS esters with primary amines proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide or sulfo-N-hydroxysuccinimide leaving group.[3] The reaction is highly pH-dependent, with optimal rates typically observed between pH 7 and 9.[3] Below this range, the primary amine is protonated and thus less nucleophilic, while above this range, the rate of ester hydrolysis increases significantly, reducing the conjugation efficiency.[9][10]
Figure 1. General reaction mechanism of NHS/Sulfo-NHS esters with a primary amine.
A typical experimental workflow for protein labeling with either NHS or sulfo-NHS esters involves dissolving the protein in a suitable buffer, adding the ester (dissolved in an appropriate solvent), allowing the reaction to proceed, and then purifying the labeled protein.
Figure 2. Comparative experimental workflows for protein labeling.
Experimental Protocols
General Protocol for Protein Labeling with a Sulfo-NHS Ester
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[9] Ensure the buffer does not contain primary amines, such as Tris, which will compete with the protein for reaction with the ester.[3]
-
Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the sulfo-NHS ester in the same reaction buffer or water at a concentration typically 10-20 fold molar excess to the protein.
-
Reaction: Add the freshly prepared sulfo-NHS ester solution to the protein solution. Mix thoroughly.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.[3] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted label and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
General Protocol for Protein Labeling with a Standard NHS Ester
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[9]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a dry, amine-free organic solvent such as DMSO or DMF to create a concentrated stock solution.[10][11]
-
Reaction: Add the required amount of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.[3] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted label and byproducts by size exclusion chromatography or dialysis.
Conclusion
The choice between sulfo-NHS and standard NHS esters is dictated by the specific requirements of the experiment. For applications requiring the labeling of proteins in a completely aqueous environment, particularly for sensitive biomolecules or for targeting cell surface proteins, sulfo-NHS esters are the superior choice due to their water solubility and membrane impermeability.[1] Conversely, standard NHS esters remain a viable option for intracellular labeling or when working with molecules that are tolerant of small amounts of organic solvents. By understanding the distinct advantages and properties of each reagent, researchers can optimize their bioconjugation strategies to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Comparing reaction kinetics of different TCO linkers
A Comprehensive Guide to the Reaction Kinetics of TCO Linkers for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of a suitable linker is critical for experimental success. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is renowned for its exceptional speed and specificity.[1][2] However, not all TCO linkers are created equal. Their structural nuances lead to significant differences in reaction kinetics, which can be pivotal for applications ranging from in vivo imaging to the development of antibody-drug conjugates (ADCs).
This guide provides an objective comparison of the reaction kinetics of various TCO linkers, supported by experimental data, to inform the selection of the most appropriate linker for your specific research needs.
Performance Comparison of TCO Linkers
The reactivity of TCO linkers in the iEDDA reaction is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. Several factors influence this rate, including the stereochemistry of the substituent on the TCO ring and the degree of ring strain.
Axial vs. Equatorial Isomers
Substituents on the TCO ring can be in either an axial or equatorial position. The axial isomer is generally more strained and, consequently, more reactive than its equatorial counterpart.[3] Density functional theory (DFT) calculations have shown the axial isomer of a functionalized TCO to be higher in energy, leading to a lower activation barrier for the reaction.[3] Experimental data confirms this, with the axial isomer of 5-hydroxy-trans-cyclooctene reacting with 3,6-dipyridyl-s-tetrazine approximately four times faster than the equatorial isomer.[3]
Ring Strain and Fused Ring Systems
Increasing the inherent ring strain of the TCO molecule can dramatically accelerate the reaction rate. This has been effectively demonstrated with the development of TCOs that have a cis-fused ring, forcing the eight-membered ring into a highly strained "half-chair" conformation.[4] For example, (E)-bicyclo[6.1.0]non-4-ene (sTCO) is reported to be 160 times more reactive than the parent TCO.[4] Another example, a dioxolane-fused TCO (d-TCO), also exhibits significantly enhanced reactivity.[5]
Quantitative Data Summary
The following table summarizes the second-order rate constants for various TCO linkers reacting with different tetrazines. It is important to note that reaction conditions, such as solvent and temperature, can influence these rates.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| Equatorial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | 22,600 ± 40 | Aqueous Media | Not Specified | [3] |
| Axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | 80,200 ± 200 | Aqueous Media | Not Specified | [3] |
| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 2900 | Water | 25 | [5] |
| TCO | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | 26,000 | PBS (pH 7.4) | 37 | [6] |
| TCO | 3,6-diphenyl-s-tetrazine | 3100 | Methanol | 25 | [5] |
| sTCO | 3,6-diphenyl-s-tetrazine | ~496,000 (160x faster than TCO) | Methanol | 25 | [4][5] |
| TCO | Hydrogen substituted tetrazine | 30,000 | PBS (pH 7.4) | 37 | [6] |
Note: The reactivity of TCO linkers is also dependent on the substituents on the tetrazine reaction partner. Electron-withdrawing groups on the tetrazine ring generally accelerate the reaction.[6][7]
Experimental Protocol: Determination of Second-Order Rate Constants
The following is a generalized protocol for determining the second-order rate constant of a TCO-tetrazine reaction using stopped-flow spectrophotometry. This method is suitable for fast reactions and works by monitoring the disappearance of the characteristic absorbance of the tetrazine over time.[6][8]
Materials:
-
TCO linker of interest
-
Tetrazine derivative (with a distinct absorbance, often between 510-550 nm)[2]
-
Appropriate solvent (e.g., PBS pH 7.4, Methanol, Dioxane)[6][9]
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO linker in the chosen solvent.
-
Prepare a stock solution of the tetrazine derivative in the same solvent. The concentration should be such that its absorbance is within the linear range of the spectrophotometer.
-
-
Experimental Setup:
-
Kinetic Measurement:
-
Load one syringe of the stopped-flow instrument with the tetrazine solution.
-
Load the other syringe with the TCO solution, using a concentration that is in large excess (at least 10-fold) of the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Rapidly mix the two solutions in the instrument's mixing chamber and initiate data acquisition.
-
Record the decrease in absorbance of the tetrazine over time until the reaction is complete.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Repeat the experiment with several different concentrations of the TCO linker (while keeping the tetrazine concentration constant).
-
Plot the obtained k_obs values against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Logical Workflow for Kinetic Analysis
The following diagram illustrates the workflow for determining and comparing the reaction kinetics of different TCO linkers.
Caption: Workflow for kinetic analysis of TCO linkers.
Signaling Pathway and Experimental Workflow
The reaction between a TCO linker and a tetrazine is not a signaling pathway but a chemical reaction. The diagram below illustrates the general experimental workflow for a bioconjugation application, such as antibody labeling, followed by the "click" reaction.
Caption: Experimental workflow for TCO-tetrazine bioconjugation.
Conclusion
The choice of TCO linker has a profound impact on the efficiency of bioorthogonal labeling experiments. For applications requiring extremely rapid kinetics, such as in vivo imaging with low concentrations of reagents, highly strained linkers like sTCO or the axial isomers of substituted TCOs are preferable.[5][10] However, it is also important to consider the stability of the TCO linker, as some highly reactive derivatives may be more prone to isomerization to their unreactive cis-cyclooctene form.[1][10] By understanding the kinetic differences between these linkers, researchers can better optimize their experimental designs for successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.tue.nl [research.tue.nl]
Evaluating the Biocompatibility of TCO-PEG2-Sulfo-NHS Ester: A Comparative Guide for Researchers
For drug development professionals and researchers engaged in bioconjugation, the selection of a linker molecule is a critical decision that directly impacts the efficacy, stability, and, most importantly, the biocompatibility of the final conjugate. TCO-PEG2-Sulfo-NHS ester has emerged as a prominent reagent for targeted drug delivery and proteomics, leveraging the power of bioorthogonal chemistry. This guide provides an objective comparison of the biocompatibility of this compound with two commonly used alternatives: DBCO-PEG-NHS ester and Maleimide-PEG-NHS ester. The information presented herein is supported by available experimental data and detailed protocols to assist in making informed decisions for your research needs.
Executive Summary
This compound offers an excellent biocompatibility profile for most applications. Its key components—trans-cyclooctene (TCO), polyethylene (B3416737) glycol (PEG), and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester—each contribute to its favorable properties. The TCO group facilitates a highly specific and catalyst-free click chemistry reaction, ideal for in vivo applications. The PEG linker is a well-established biocompatible polymer that enhances solubility and reduces immunogenicity. The Sulfo-NHS ester, being water-soluble and membrane-impermeable, is particularly suited for cell surface labeling with minimal disruption to cellular integrity.
While direct comparative cytotoxicity data for these specific linker molecules is limited in publicly available literature, an analysis of their constituent parts and related compounds suggests that TCO- and DBCO-based linkers, employed in bioorthogonal chemistry, may offer a superior biocompatibility profile compared to maleimide-based linkers, which can exhibit off-target reactivity with endogenous thiols.
Comparative Analysis of Biocompatibility
The biocompatibility of a linker is determined by the intrinsic properties of its reactive moieties and spacer units. Below is a detailed comparison of this compound and its alternatives.
Component-wise Biocompatibility Profile
| Component | This compound | DBCO-PEG-NHS Ester | Maleimide-PEG-NHS Ester | Key Biocompatibility Aspects |
| Reactive Group for Bioorthogonal Ligation | Trans-cyclooctene (TCO) | Dibenzocyclooctyne (DBCO) | - | TCO and DBCO are key players in bioorthogonal chemistry, reacting specifically with their counterparts (tetrazine and azide, respectively) under physiological conditions without the need for toxic catalysts[1][2]. This specificity minimizes off-target reactions and associated cytotoxicity. One study suggested that TCO-based conjugation resulted in less lung uptake in vivo compared to DBCO-based methods[3]. |
| Reactive Group for Amine Conjugation | Sulfo-NHS Ester | NHS Ester | NHS Ester | NHS esters are highly efficient for amine conjugation but are susceptible to hydrolysis. The sulfated (Sulfo-NHS) version in the target product is water-soluble and membrane-impermeable, which can reduce non-specific intracellular interactions and potential cytotoxicity[4]. Unreacted NHS esters can be cytotoxic, making thorough removal after conjugation crucial. |
| Reactive Group for Thiol Conjugation | - | - | Maleimide | Maleimides react efficiently with thiols. However, they can also react with other biological nucleophiles, such as glutathione, which can lead to off-target effects and potential immunogenicity. The stability of the maleimide-thiol linkage can also be a concern, with the potential for retro-Michael addition leading to dissociation of the conjugate[5]. |
| Spacer | PEG2 (Polyethylene Glycol) | PEG | PEG | PEG is a hydrophilic and flexible polymer widely regarded as non-toxic, non-immunogenic, and biocompatible. It can improve the solubility and pharmacokinetic profile of the conjugated molecule[6][7]. |
Quantitative Cytotoxicity Data (Inferred)
| Linker/Compound | Cell Line(s) | IC50 Value | Reference/Notes |
| This compound | Not available | Not available | Expected to have low intrinsic cytotoxicity due to the biocompatible nature of its components. |
| DBCO-PEG-NHS ester | Not available | Not available | Similar to the TCO-linker, expected to have low cytotoxicity. The choice between TCO and DBCO may depend on specific in vivo biodistribution requirements[3]. |
| Maleimide-PEG-NHS ester | Not available | Not available | Potential for higher cytotoxicity compared to TCO and DBCO linkers due to off-target reactions with endogenous thiols. |
| TCO-Doxorubicin Conjugate | A549, HeLa | 4.76 µM, 2.93 µM | [8][9] This data is for a drug conjugate and not the linker itself. The unconjugated doxorubicin (B1662922) had IC50 values of 0.278 µM and 0.229 µM in A549 and HeLa cells, respectively. The higher IC50 of the conjugate demonstrates the effect of the linker on drug delivery and activity. |
Experimental Protocols
To aid researchers in their evaluation of these linkers, detailed protocols for common biocompatibility and cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Linker compounds (this compound, DBCO-PEG-NHS ester, Maleimide-PEG-NHS ester)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the linker compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the linker dilutions. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
Linker compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the linker compounds at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for assessing biocompatibility.
Caption: Pathway of a bioconjugate to a cell.
Conclusion
The selection of a linker for bioconjugation is a multifaceted process where biocompatibility is a paramount consideration. This compound stands out as a strong candidate due to the well-documented biocompatible properties of its components. The use of bioorthogonal TCO chemistry minimizes the potential for off-target reactions, a key advantage over more traditional chemistries like those involving maleimides. The inclusion of a PEG spacer and a sulfated NHS ester further enhances its profile by improving solubility and reducing non-specific interactions.
For researchers prioritizing in vivo applications and minimal off-target effects, this compound and DBCO-PEG-NHS ester represent the current state-of-the-art. The choice between them may be guided by subtle differences in their in vivo biodistribution. While maleimide-based linkers are effective and widely used, careful consideration of their potential for off-target reactivity and conjugate stability is warranted.
Ultimately, the optimal linker choice will depend on the specific application, the nature of the biomolecules being conjugated, and the experimental system. It is strongly recommended that researchers perform their own in-house biocompatibility and cytotoxicity studies using the protocols outlined in this guide to validate the suitability of any linker for their specific research goals.
References
- 1. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. protocols.io [protocols.io]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of TCO-PEG2-Sulfo-NHS Ester in Biological Samples
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is paramount for the success of bioconjugation, diagnostics, and therapeutic development. This guide provides an objective comparison of TCO-PEG2-Sulfo-NHS ester with two other commonly used amine-reactive crosslinkers: Sulfo-SMCC and DBCO-PEG-NHS ester. The comparison focuses on their performance in relevant biological samples, supported by experimental data and detailed protocols.
Executive Summary
This compound is a heterobifunctional crosslinker that combines a highly reactive TCO (trans-cyclooctene) group for bioorthogonal click chemistry with a Sulfo-NHS ester for efficient conjugation to primary amines on biomolecules. The inclusion of a PEG (polyethylene glycol) linker enhances solubility and reduces steric hindrance, while the sulfo group ensures water solubility, making it particularly suitable for applications in aqueous biological environments.
This guide will delve into the performance characteristics of this compound and its alternatives, providing a framework for selecting the optimal reagent for your specific application.
Performance Comparison
The choice of a crosslinker is often dictated by the specific requirements of the application, such as the desired reaction kinetics, the stability of the resulting conjugate, and the nature of the biological sample.
| Feature | This compound | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DBCO-PEG-NHS ester (Dibenzocyclooctyne-PEG-N-hydroxysuccinimide ester) |
| Target Functionality | Primary amines (-NH2) | Primary amines (-NH2) and sulfhydryls (-SH) | Primary amines (-NH2) |
| Reaction Chemistry | NHS ester reaction with amines; Inverse electron-demand Diels-Alder (IEDDA) click chemistry with tetrazines.[1][2] | NHS ester reaction with amines; Maleimide (B117702) reaction with sulfhydryls.[3][4] | NHS ester reaction with amines; Strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with azides.[5][6] |
| Reaction Speed (Click Chemistry) | Very fast (up to 10^6 M⁻¹s⁻¹)[1] | N/A | Fast |
| Solubility in Aqueous Buffers | High (due to Sulfo and PEG groups) | High (due to Sulfo group)[3] | Moderate to High (dependent on PEG length)[7] |
| Stability of NHS Ester | Susceptible to hydrolysis, especially at higher pH.[8] | NHS ester is susceptible to hydrolysis; maleimide group is more stable but can hydrolyze at pH > 7.5.[4] | Susceptible to hydrolysis, similar to other NHS esters. |
| Stability of TCO/DBCO/Maleimide | TCO can isomerize to the unreactive cis-isomer in the presence of thiols and some metal ions.[9] | Maleimide group can undergo hydrolysis at pH > 7.5.[4] | DBCO is generally stable under physiological conditions.[5] |
| Bioorthogonality | High (TCO reacts specifically with tetrazines)[1] | N/A (Maleimide can react with other nucleophiles besides sulfhydryls) | High (DBCO reacts specifically with azides)[5] |
| Common Applications | Pre-targeted imaging, antibody-drug conjugates (ADCs), cell labeling.[1][10] | Antibody-enzyme conjugates, hapten-carrier protein conjugation.[3][4] | Cell labeling, bioconjugation in complex media.[5][6][11] |
Note: While direct head-to-head quantitative comparisons of these reagents in various biological matrices are not extensively published in a single source, the information presented is synthesized from multiple studies and product documentation. The efficiency of conjugation is highly dependent on the specific protein, buffer conditions, and reaction parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for antibody labeling using each of the compared crosslinkers.
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of a TCO moiety to an antibody for subsequent reaction with a tetrazine-labeled molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Two-Step Antibody-Enzyme Conjugation with Sulfo-SMCC
This protocol outlines the preparation of a maleimide-activated antibody followed by conjugation to a sulfhydryl-containing enzyme.[3][12]
Materials:
-
Antibody (amine-containing)
-
Enzyme (sulfhydryl-containing)
-
Sulfo-SMCC
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)[3]
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in conjugation buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of freshly dissolved Sulfo-SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.[12]
-
Remove excess Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.
-
-
Enzyme Conjugation:
-
Immediately add the sulfhydryl-containing enzyme to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
Purify the conjugate using size-exclusion chromatography to separate the antibody-enzyme conjugate from unconjugated enzyme and antibody.[3]
-
Protocol 3: Cell Labeling via DBCO-PEG-NHS Ester and Azide (B81097) Click Chemistry
This protocol describes the labeling of cells by first introducing azide groups metabolically, followed by reaction with a DBCO-functionalized molecule.[11]
Materials:
-
Cells of interest
-
Azide-modified metabolic precursor (e.g., an azide-modified sugar)
-
DBCO-PEG-NHS ester
-
Fluorescent probe or other molecule with a primary amine
-
PBS, pH 7.4
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified metabolic precursor for a sufficient time to allow incorporation into cellular components.
-
-
Preparation of DBCO-labeled Probe:
-
Conjugate the DBCO-PEG-NHS ester to your amine-containing probe of interest following a similar procedure to Protocol 1.
-
-
Cell Labeling:
-
Wash the azide-labeled cells twice with PBS.
-
Incubate the cells with the DBCO-labeled probe in growth media for 1 hour at 37°C.[11]
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now labeled and ready for analysis.
-
Visualizing Workflows and Pathways
Understanding the experimental workflow is critical for successful implementation. The following diagrams, generated using Graphviz, illustrate key processes.
Caption: Pre-targeted Imaging Workflow using TCO-Tetrazine Ligation.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. store.sangon.com [store.sangon.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of TCO-PEG2-Sulfo-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of crosslinker is a critical determinant of experimental success. The TCO-PEG2-Sulfo-NHS ester has emerged as a prominent reagent, leveraging the power of bioorthogonal click chemistry. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data, to inform the selection of the optimal conjugation strategy.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a trans-cyclooctene (B1233481) (TCO) group and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. The Sulfo-NHS ester facilitates covalent bond formation with primary amines (e.g., lysine (B10760008) residues on proteins) in aqueous solutions, while the TCO moiety enables an exceptionally fast and specific bioorthogonal reaction with tetrazine-modified molecules. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is recognized for its superior kinetics and biocompatibility.[1] The inclusion of a PEG2 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, and the sulfo group on the NHS ester further improves water solubility.
Performance Comparison with Alternative Chemistries
The efficacy of a bioconjugation strategy hinges on several factors, including reaction speed, specificity, stability of the resulting linkage, and the biocompatibility of the process. Here, we compare the TCO-tetrazine ligation with other widely used click chemistry and traditional crosslinking methods.
Reaction Kinetics
The TCO-tetrazine reaction is distinguished by its extraordinary speed, which allows for efficient labeling at low concentrations, a significant advantage in biological systems.[1]
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | trans-Cyclooctene (TCO) | Tetrazine (Tz) | >800 [1] | Extremely fast, highly specific, bioorthogonal, and catalyst-free.[1] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |
| NHS Ester-Amine | NHS Ester | Primary Amine | Variable, generally slower | Widely used but not bioorthogonal; can react with any accessible primary amine. |
| Maleimide-Thiol | Maleimide (B117702) | Thiol (e.g., Cysteine) | ~10-20 | Specific to thiols, but the resulting thiosuccinimide linkage can be unstable. |
Table 1: Comparison of reaction kinetics for common bioconjugation chemistries.
Linkage Stability
The stability of the covalent bond formed between biomolecules is crucial, particularly for in vivo applications such as antibody-drug conjugates (ADCs). The dihydropyridazine (B8628806) bond formed from the TCO-tetrazine reaction is highly stable. In contrast, traditional maleimide-based linkers, while popular for conjugating drugs to antibodies via cysteine residues, can exhibit instability. The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature drug release.[2] Studies have shown that even with modifications to enhance stability, the maleimide linkage can be a point of vulnerability.[2][3]
| Linker Chemistry | Resulting Linkage | Stability Profile |
| TCO-Tetrazine | Dihydropyridazine | Highly stable and irreversible. |
| DBCO-Azide | Triazole | Very stable and irreversible. |
| Maleimide-Thiol | Thiosuccinimide | Prone to retro-Michael reaction, leading to potential payload loss, especially in the presence of other thiols.[2][3] |
| NHS Ester-Amine | Amide | Generally stable under physiological conditions. |
Table 2: Comparative stability of different bioconjugation linkages.
Reactivity and Efficiency
While the TCO-tetrazine reaction is exceptionally fast, the overall efficiency of labeling a protein with a TCO-NHS ester can be influenced by several factors. The NHS ester moiety is susceptible to hydrolysis in aqueous buffers, which can compete with the desired amidation reaction.[4] Furthermore, the hydrophobicity of the TCO group can lead to its interaction with the protein surface, potentially reducing its accessibility for the subsequent reaction with tetrazine.[5]
One study found that only about 10% of TCO groups on an antibody, attached via a standard NHS-TCO linker, were functional and reactive with a tetrazine-fluorophore.[5] However, the incorporation of a hydrophilic PEG spacer, such as in this compound, has been shown to significantly improve the reactivity of the conjugated TCO group. In one instance, the inclusion of a 4-unit PEG chain increased the percentage of active TCOs on an antibody from approximately 11% to over 46%.[6]
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol outlines the general steps for labeling a primary amine-containing protein, such as an antibody, with this compound.
Materials:
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Desalting columns for buffer exchange and purification.
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
Two-Step Protocol for TCO-Tetrazine Conjugation
This protocol describes the subsequent reaction of the TCO-labeled antibody with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled antibody.
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled antibody in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the tetrazine-labeled molecule to the TCO-labeled antibody solution.
-
Incubation: The reaction is typically very fast and can be complete in under an hour at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for two-step antibody conjugation using this compound.
Caption: Logical relationship comparing TCO-based conjugation with other alternatives.
Conclusion
This compound offers a powerful and efficient method for bioconjugation, primarily due to the exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation. The inclusion of a hydrophilic PEG spacer and a water-soluble Sulfo-NHS ester further enhances its utility in aqueous environments. While the initial NHS ester reaction requires careful optimization to mitigate hydrolysis, the subsequent bioorthogonal step provides a level of speed and specificity that is unmatched by many alternative chemistries. For applications demanding high efficiency, stability, and biocompatibility, particularly in the development of complex bioconjugates like ADCs, the this compound represents a superior choice over traditional crosslinkers and even other click chemistry reagents. The selection of the appropriate crosslinker will always depend on the specific experimental context, but the data clearly supports the significant advantages offered by the TCO-tetrazine system.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of TCO-PEG2-Sulfo-NHS Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of TCO-PEG2-Sulfo-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and proteomics.
The primary safety concerns associated with this compound are its potential harm if swallowed and its significant toxicity to aquatic ecosystems, with long-lasting effects.[1] Adherence to proper disposal protocols is therefore essential to mitigate these risks and ensure environmental protection.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazard Information
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by an approved waste disposal service.[1]
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste.
-
For solutions containing this compound, use a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Indicate the primary hazards: "Acutely Toxic" and "Environmental Hazard".
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from drains and water sources to prevent environmental release.[1]
-
Ensure the storage area is cool, dry, and away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is critical to prevent the release of this aquatic toxin into the environment.[1]
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
Dispose of all cleaning materials (e.g., wipes, gloves) as hazardous chemical waste in the designated solid waste container.
-
Spill Management
In the event of a spill, prevent the material from entering drains or waterways.[1] Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbed material and place it into the designated hazardous waste container for disposal. Ensure the area is well-ventilated during cleanup.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
